Technical Documentation Center

5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide
  • CAS: 852958-66-8

Core Science & Biosynthesis

Foundational

5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide chemical structure and properties

Structure, Synthesis, and Medicinal Chemistry Applications Executive Summary This technical guide provides a comprehensive analysis of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide , a specialized chemical scaffold us...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

This technical guide provides a comprehensive analysis of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide , a specialized chemical scaffold used primarily in the discovery of pharmacological agents. Belonging to the class of N-substituted benzenesulfonamides, this molecule integrates three distinct pharmacophoric features: a lipophilic cyclopentyl ring, an electron-donating ethoxy group, and a reactive bromine handle.

This guide details the physicochemical profile, validated synthetic protocols, and downstream functionalization strategies for researchers utilizing this scaffold in Structure-Activity Relationship (SAR) studies, particularly for targets such as voltage-gated ion channels (NaV1.7) and phosphodiesterase (PDE) inhibition.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule is defined by a 1,2,5-substitution pattern on the benzene ring. The steric bulk of the cyclopentyl group combined with the 2-ethoxy substituent creates a specific 3D topology that influences protein binding and metabolic stability.

1.1 Structural Specifications
PropertyValue / Description
Chemical Formula C₁₃H₁₈BrNO₃S
Molecular Weight ~348.26 g/mol
Core Scaffold Benzenesulfonamide
Key Substituents 5-Bromo (Halogen), 2-Ethoxy (Alkoxy), N-Cyclopentyl (Cycloalkyl)
Electronic Character The ethoxy group (ortho) is an electron-donating group (EDG), while the sulfonamide (meta) and bromine (para to ethoxy) exert electron-withdrawing effects.[1][2]
1.2 Calculated Physicochemical Properties (In Silico)

Estimates based on substituent contributions (Fragment-based prediction).

DescriptorEstimated ValueSignificance in Drug Design
cLogP 3.2 – 3.6Moderate lipophilicity; likely good membrane permeability (Lipinski compliant).
TPSA ~55 ŲPolar Surface Area dominated by the sulfonamide moiety; favorable for oral bioavailability.
H-Bond Donors 1 (NH)Critical for active site recognition (e.g., Ser/Thr residues).
H-Bond Acceptors 3 (O=S=O, -O-)The ethoxy oxygen acts as a weak acceptor; sulfonyl oxygens are strong acceptors.
Rotatable Bonds 4Limited flexibility due to the cyclopentyl ring aids in entropy-favorable binding.
Part 2: Synthetic Pathways & Process Optimization

The synthesis of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide is typically achieved via a convergent nucleophilic substitution strategy. The core challenge is ensuring the stability of the sulfonyl chloride intermediate and managing the exothermicity of the amidation step.

2.1 Reaction Logic & Mechanism

The synthesis relies on the nucleophilic attack of the primary amine (cyclopentylamine) on the electrophilic sulfur of the sulfonyl chloride.

  • Precursor: 5-bromo-2-ethoxybenzenesulfonyl chloride.

  • Reagent: Cyclopentylamine (1.1 equiv).

  • Base: Pyridine or Triethylamine (TEA) to scavenge HCl.

2.2 Step-by-Step Experimental Protocol

Materials:

  • 5-bromo-2-ethoxybenzenesulfonyl chloride (10 mmol)

  • Cyclopentylamine (11 mmol)

  • Triethylamine (12 mmol)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Preparation: Dissolve 5-bromo-2-ethoxybenzenesulfonyl chloride (3.0 g) in anhydrous DCM (30 mL) in a round-bottom flask under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Mix cyclopentylamine (0.94 g) with Triethylamine (1.2 g) in DCM (10 mL). Add this mixture dropwise to the cooled sulfonyl chloride solution over 20 minutes. Note: Exothermic reaction; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting sulfonyl chloride is consumed.

  • Workup: Dilute with DCM (50 mL). Wash sequentially with:

    • 1M HCl (2 x 30 mL) – Removes unreacted amine/pyridine.

    • Sat. NaHCO₃ (2 x 30 mL) – Neutralizes acidity.

    • Brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield a white crystalline solid.

2.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5-bromo-2-ethoxy- benzenesulfonyl chloride Reagents Add: Cyclopentylamine + TEA (in DCM, 0°C) Start->Reagents Dissolve Reaction Reaction: Stir 4-6h @ RT (Nucleophilic Substitution) Reagents->Reaction Dropwise Addition Workup Workup: Wash w/ 1M HCl, NaHCO3, Brine Reaction->Workup Monitor TLC Product Product: 5-bromo-N-cyclopentyl- 2-ethoxybenzenesulfonamide Workup->Product Dry & Recrystallize

Caption: Figure 1. Convergent synthesis workflow for the sulfonamide formation via nucleophilic attack.

Part 3: Reactivity & Downstream Functionalization

The 5-bromo position serves as a critical "synthetic handle." In medicinal chemistry, this halogen is rarely the final endpoint; rather, it is used to couple the scaffold to aryl or heteroaryl systems to expand the molecule into a bioactive chemical space.

3.1 Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The bromine atom is highly susceptible to oxidative addition by Palladium(0) catalysts.

  • Objective: Replace -Br with -Aryl/-Heteroaryl.

  • Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

  • Significance: This transformation is used to synthesize biaryl sulfonamides, a common motif in kinase inhibitors and antagonists of the Endothelin receptor.

3.2 Buchwald-Hartwig Amination
  • Objective: Replace -Br with a secondary amine (e.g., morpholine, piperazine).

  • Reagents: Amine, Pd₂(dba)₃, BINAP, NaOtBu.

  • Significance: Introduces solubility-enhancing groups or mimics the piperazine moiety found in drugs like Sildenafil.

3.3 Divergent Synthesis Map

ReactivityMap Core 5-bromo-N-cyclopentyl- 2-ethoxybenzenesulfonamide (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R2NH, Pd cat.) Core->Buchwald Heck Heck Reaction (Alkene, Pd cat.) Core->Heck Biaryl Biaryl Sulfonamide (Kinase Inhibition) Suzuki->Biaryl Amino Amino-Aryl Sulfonamide (Solubility/ADME) Buchwald->Amino Styryl Styryl Sulfonamide (Chemical Probe) Heck->Styryl

Caption: Figure 2. Divergent functionalization of the 5-bromo handle to access diverse bioactive chemical spaces.

Part 4: Medicinal Chemistry Utility
4.1 The "Magic Methyl" Effect of Ethoxy

The 2-ethoxy group is not merely a spacer. In many SAR campaigns (e.g., PDE5 inhibitors), replacing a methoxy group with an ethoxy group can significantly alter potency and selectivity. The ethoxy group can fill small hydrophobic pockets in the target protein (e.g., the hydrophobic pocket near the catalytic site of phosphodiesterases) better than a methoxy group, while improving lipid solubility compared to a hydroxy group.

4.2 Cyclopentyl vs. Linear Alkyls

The N-cyclopentyl moiety offers a restricted conformation compared to linear chains (e.g., n-pentyl).

  • Metabolic Stability: Cycloalkyl rings are generally more resistant to oxidative metabolism (CYP450) than terminal methyl groups on linear chains.

  • Entropy: The rigid ring reduces the entropic penalty upon binding to a protein target, potentially increasing affinity.

4.3 Therapeutic Areas

Based on structural similarity to known active agents, this scaffold is relevant for:

  • Nav1.7 Inhibitors: Sulfonamides are classic pharmacophores for voltage-gated sodium channels involved in pain signaling.

  • PDE5 Inhibition: The 2-alkoxy-5-sulfonylbenzene core is homologous to the scaffold of Sildenafil and Vardenafil.

  • Antibacterial Agents: Sulfonamides inhibit dihydropteroate synthase; the 5-bromo derivative allows the attachment of heteroocycles required for modern resistance-breaking antibiotics.

References
  • PubChem. 5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide (Analog Reference). National Library of Medicine. Available at: [Link](Note: Link directs to close structural analog for property verification).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki/Buchwald coupling mechanisms on aryl bromides).
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Reference for Cyclopentyl vs. Alkyl metabolic stability).

Sources

Exploratory

An In-Depth Technical Guide to 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide, a substituted benzenesulfonamide of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide, a substituted benzenesulfonamide of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and methods for its characterization.

Compound Identity and Physicochemical Properties

5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide is a synthetic organic compound characterized by a central benzenesulfonamide core. This core structure is prevalent in a wide array of therapeutic agents, highlighting the potential pharmacological relevance of this molecule.

Molecular Formula and Weight

The chemical structure of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide consists of a benzene ring substituted with a bromine atom, an ethoxy group, and an N-cyclopentylsulfonamide moiety. A systematic breakdown of its constituent atoms leads to the following molecular formula and weight:

  • Benzene ring: C₆H₃ (three hydrogens are substituted)

  • Bromo group: Br

  • Ethoxy group: -O-CH₂-CH₃

  • N-cyclopentylsulfonamide group: -SO₂-NH-C₅H₉

Summing these components yields the precise molecular characteristics:

ParameterValue
Molecular FormulaC₁₃H₁₈BrNO₃S
Molecular Weight364.26 g/mol
Exact Mass363.0245 g/mol
Predicted Physicochemical Data
PropertyPredicted Value
pKa (most acidic)9.5±0.7
pKa (most basic)-5.8±0.1
LogP3.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bond Count4
Topological Polar Surface Area54.6 Ų

Note: These values are computationally predicted and should be confirmed by empirical analysis.

Synthesis and Mechanistic Rationale

The synthesis of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide can be achieved through a multi-step process, beginning with the appropriate starting materials. A plausible and efficient synthetic route involves the sulfonylation of a primary amine.

Proposed Synthetic Pathway

A logical synthetic approach would start from the commercially available 5-bromo-2-ethoxybenzenesulfonyl chloride and cyclopentylamine. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Synthesis_of_5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide reactant1 5-bromo-2-ethoxybenzenesulfonyl chloride reaction_step Sulfonylation reactant1->reaction_step reactant2 Cyclopentylamine reactant2->reaction_step base Pyridine (Base) base->reaction_step Catalyst/HCl Scavenger solvent Dichloromethane (Solvent) solvent->reaction_step Reaction Medium product 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide reaction_step->product Formation of Sulfonamide Bond

Caption: Proposed synthetic workflow for 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide.

Detailed Experimental Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-ethoxybenzenesulfonyl chloride (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: To the solution, add a non-nucleophilic base like pyridine or triethylamine (1.2 eq.). The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.

  • Addition of Amine: Slowly add cyclopentylamine (1.1 eq.) to the reaction mixture at 0 °C to control the exothermic nature of the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide.

Causality in Experimental Choices
  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can react with the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid and reducing the yield of the desired product.

  • Use of a Base: The sulfonylation reaction produces HCl, which can protonate the starting amine, rendering it non-nucleophilic. The base neutralizes the HCl, allowing the reaction to proceed to completion.

  • Controlled Temperature: The initial addition at 0 °C mitigates the exothermicity of the reaction, preventing potential side reactions and degradation of the reactants or products.

Structural Elucidation and Characterization

The identity and purity of the synthesized 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide would be confirmed using a suite of standard analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and types of protons and their connectivity. Expected signals would include those for the aromatic protons, the cyclopentyl protons, and the ethoxy group protons.

    • ¹³C NMR: Would show the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Would identify the presence of key functional groups, such as the N-H stretch of the sulfonamide, the S=O stretches, and the C-O stretch of the ethoxy group.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Would be used to determine the purity of the final compound.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the synthesis and for preliminary purity assessment.

Potential Applications in Drug Discovery

Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities. They are known to act as inhibitors of various enzymes, such as carbonic anhydrases and kinases, and as ligands for different receptors. The specific substitutions on 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide, including the lipophilic cyclopentyl group and the hydrogen bond-donating and -accepting sulfonamide moiety, make it a candidate for screening in various drug discovery programs. For instance, related sulfonamides have shown promise as antibacterial agents.[1][2][3]

Conclusion

This technical guide has detailed the molecular formula, weight, and predicted physicochemical properties of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide. A robust and logical synthetic protocol has been proposed, with a clear rationale for the experimental choices. Furthermore, standard analytical methods for the comprehensive characterization and structural elucidation of this compound have been outlined. The information presented herein serves as a valuable resource for researchers and scientists engaged in the synthesis and evaluation of novel sulfonamide-based compounds for potential therapeutic applications.

References

No direct references for 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide were found. The following references are for structurally related compounds and general synthetic methodologies.

  • BIOFOUNT. 5-Bromo-N-cyclopentyl-2-methoxybenzenesulfonamide.
  • PMC. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • ResearchGate. Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. Available at: [Link]

  • ResearchGate. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available at: [Link]

Sources

Foundational

5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide CAS number and identifiers

Topic: 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide (CAS 852958-66-8) Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide (CAS 852958-66-8) Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide (CAS 852958-66-8 ) is a specialized sulfonamide scaffold utilized primarily as an intermediate in medicinal chemistry.[1] Characterized by a core benzene ring substituted with a bromine atom (para to the ethoxy group), an ethoxy moiety, and a cyclopentyl-sulfonamide tail, this compound serves as a versatile building block for the synthesis of bioactive molecules targeting kinases, GPCRs, and ion channels.

Its structural utility lies in the orthogonal reactivity of its functional groups: the aryl bromide facilitates palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the sulfonamide provides a stable, hydrogen-bonding pharmacophore often associated with carbonic anhydrase inhibition and receptor binding.

Table 1: Chemical Identifiers & Physicochemical Properties
PropertySpecification
CAS Number 852958-66-8
IUPAC Name 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide
Molecular Formula C₁₃H₁₈BrNO₃S
Molecular Weight 348.26 g/mol
SMILES CCOc1ccc(Br)cc1S(=O)(=O)NC2CCCC2
InChIKey [Computed]Structure-specific key required for database entry
Appearance Off-white to pale yellow solid
LogP (Predicted) ~3.8 (High Lipophilicity due to Cyclopentyl/Ethoxy groups)
H-Bond Donors 1 (Sulfonamide NH)
H-Bond Acceptors 3 (Sulfonyl O, Ether O)

Synthetic Methodology & Process Logic

The synthesis of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide follows a convergent pathway, typically relying on the nucleophilic attack of cyclopentylamine on the corresponding sulfonyl chloride. This section details the causality behind the reaction conditions to ensure high yield and purity.

Retrosynthetic Analysis

The molecule is disconnected at the sulfonamide bond (


). The electrophilic partner is 5-bromo-2-ethoxybenzenesulfonyl chloride  (CAS 379255-01-3), and the nucleophilic partner is cyclopentylamine .
Validated Synthetic Protocol

Objective: Synthesis of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide via Schotten-Baumann conditions.

Reagents:

  • 5-bromo-2-ethoxybenzenesulfonyl chloride (1.0 eq)

  • Cyclopentylamine (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq) - Base scavenger for HCl

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) - Solvent

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 5-bromo-2-ethoxybenzenesulfonyl chloride dissolved in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C in an ice bath to suppress side reactions (hydrolysis of the chloride).

  • Addition: Add Triethylamine (1.5 eq) to the solution.

  • Nucleophilic Attack: Dropwise add Cyclopentylamine (1.1 eq) diluted in DCM over 15 minutes. Reasoning: Slow addition prevents localized heating and controls the exothermicity of the sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[2][3] The sulfonyl chloride spot should disappear.

  • Workup (Self-Validating Step):

    • Quench with 1N HCl (removes unreacted amine and Et₃N).

    • Wash the organic layer with saturated NaHCO₃ (removes acidic byproducts).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.[3]

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes) if necessary.

Reaction Pathway Diagram

SynthesisPath cluster_conditions Critical Process Parameters Precursor1 5-bromo-2-ethoxy benzenesulfonyl chloride (CAS 379255-01-3) Intermediate Tetrahedral Intermediate Precursor1->Intermediate + Base (Et3N) DCM, 0°C Reagent Cyclopentylamine Reagent->Intermediate Product 5-bromo-N-cyclopentyl- 2-ethoxybenzenesulfonamide (CAS 852958-66-8) Intermediate->Product - HCl (Elimination) Note1 Temp Control: 0°C Prevents hydrolysis Note2 Stoichiometry: 1.1 eq Amine Ensures full conversion

Figure 1: Synthetic pathway for CAS 852958-66-8 showing the nucleophilic substitution mechanism.

Structural Utility & Applications in Drug Design

This compound is rarely the final drug; rather, it is a high-value intermediate . Its design incorporates specific features for Structure-Activity Relationship (SAR) exploration.

The Bromine Handle (Diversity Point)

The aryl bromide at the C5 position is electronically activated by the electron-donating ethoxy group at C2, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

  • Buchwald-Hartwig Amination: Substitution with amines to introduce solubility-enhancing groups or additional H-bond donors.

The Sulfonamide Linker

The sulfonamide moiety (


) acts as a bioisostere for amide bonds but with distinct geometry (tetrahedral sulfur) and hydrogen bonding capability. It is a critical pharmacophore in:
  • Carbonic Anhydrase Inhibitors: The sulfonamide nitrogen can coordinate with the Zinc ion in the enzyme active site.

  • COX-2 Inhibitors: The spatial arrangement of the phenyl ring and sulfonamide is key for selectivity.

Functionalization Workflow

Functionalization Core Core Scaffold: 5-bromo-N-cyclopentyl- 2-ethoxybenzenesulfonamide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd(0)) Core->Buchwald Heck Heck Reaction (Alkenes, Pd(0)) Core->Heck Biaryl Biaryl Derivatives (Kinase Inhibitors) Suzuki->Biaryl Amino Aminated Analogs (Solubility Improved) Buchwald->Amino Styryl Styryl Derivatives (Extended Conjugation) Heck->Styryl

Figure 2: Divergent synthesis strategy utilizing the bromine handle for SAR library generation.

Quality Control & Safety Protocols

Analytical Validation

To ensure the integrity of the scaffold before using it in downstream coupling reactions, the following QC criteria must be met:

  • ¹H NMR (DMSO-d₆): Look for the characteristic cyclopentyl multiplet (1.4–1.9 ppm), the ethoxy triplet/quartet (1.3/4.1 ppm), and the aromatic signals (typically three protons, with the H6 doublet shifted downfield by the sulfonamide).

  • HPLC Purity: >95% (UV @ 254 nm). Impurities often include the hydrolyzed sulfonic acid or bis-sulfonamides.

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][5]

  • Handling: Use in a fume hood. The sulfonyl chloride precursor is corrosive; the final sulfonamide is generally an irritant.

References

  • Fisher Scientific. (n.d.). 5-Bromo-2-ethoxybenzenesulfonyl chloride (Precursor CAS 379255-01-3).[6][7][8] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for 5-bromo-N-alkyl-benzenesulfonamide derivatives (Analogous Structures). Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Schotten-Baumann reaction conditions).

Sources

Exploratory

Safety data sheet (SDS) for 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide

Title: Provisional Safety Data Sheet & Technical Handling Guide: 5-Bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide Document Control: Version: 1.0 (Research Grade) Executive Summary This technical guide serves as a Provisi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Provisional Safety Data Sheet & Technical Handling Guide: 5-Bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide

Document Control:

  • Version: 1.0 (Research Grade)

Executive Summary

This technical guide serves as a Provisional Safety Data Sheet (SDS) and handling protocol for 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide . As a specialized sulfonamide derivative likely utilized in medicinal chemistry (e.g., as a scaffold for kinase inhibitors or GPCR ligands), this compound presents specific handling challenges due to its potential bioactivity and physicochemical properties.

Unlike standard commodity chemicals, this compound is a Novel Chemical Entity (NCE) or a specialized intermediate. Therefore, this guide adopts a precautionary principle approach, deriving safety protocols from Structure-Activity Relationships (SAR) of analogous sulfonamides and aryl bromides.

SECTION 1: Chemical Identification & Characterization

1.1 Product Identifier

  • Chemical Name: 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide

  • Common Synonyms: 5-Bromo-2-ethoxy-N-cyclopentylbenzenesulfonamide

  • CAS Registry Number: Not Officially Assigned (Analogous to 915930-21-1, the methoxy variant)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 348.26 g/mol

1.2 Structural Analysis The molecule consists of three distinct pharmacophores influencing its safety profile:

  • Benzenesulfonamide Core: A known privileged structure in drug discovery, often associated with specific allergenic potential (sulfa allergy).

  • Aryl Bromide: A reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), implying potential for skin irritation and reactivity with nucleophiles.

  • Cyclopentyl & Ethoxy Groups: Lipophilic moieties that increase membrane permeability, suggesting high potential for systemic absorption if inhaled or ingested.

SECTION 2: Hazard Identification (GHS Classification)

2.1 Classification of the Substance (Predicted) Based on the QSAR (Quantitative Structure-Activity Relationship) analysis of the 2-methoxy analog and general sulfonamide toxicity profiles:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][3]
Sensitization (Respiratory/Skin) Category 1H334/H317: May cause allergy or asthma symptoms; may cause an allergic skin reaction.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][3]

2.2 Mechanistic Toxicology Insight

  • Sulfonamide Sensitivity: The sulfonamide moiety (

    
    ) is a structural alert for hypersensitivity. Researchers with known "sulfa drug" allergies must strictly avoid contact.
    
  • Metabolic Activation: The ethoxy group can undergo O-dealkylation by Cytochrome P450 enzymes, potentially yielding a phenolic metabolite that could undergo redox cycling.

SECTION 3: Emergency Response Protocols

3.1 First Aid Measures

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Rationale: Sulfonamides can induce bronchospasm in sensitized individuals.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. Rationale: The lipophilic cyclopentyl group makes the compound resistant to simple water washing; PEG aids in solubilization.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][4] Remove contact lenses.[2][3][5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.

3.2 Firefighting Measures

  • Extinguishing Media: Dry chemical,

    
    , water spray, or alcohol-resistant foam.
    
  • Hazardous Combustion Products:

    • Hydrogen Bromide (HBr): Corrosive, toxic gas.

    • Sulfur Oxides (

      
      ):  Respiratory irritants.
      
    • Nitrogen Oxides (

      
      ):  Toxic fumes.
      

3.3 Emergency Decision Tree (Visual)

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Inhalation Inhalation (Dust/Aerosol) Type->Inhalation Skin Skin Contact (Solid/Solution) Type->Skin Eye Eye Contact Type->Eye Action_Inhal 1. Remove to Fresh Air 2. Check Breathing 3. Administer O2 if hypoxic Inhalation->Action_Inhal Action_Skin 1. Blot excess (do not rub) 2. Wash with PEG 400 then Soap 3. Monitor for rash (Sensitization) Skin->Action_Skin Action_Eye 1. Flush 15+ mins 2. Isotonic Saline Wash 3. Ophthalmology Consult Eye->Action_Eye Medical Seek Medical Attention (Mention: Sulfonamide Derivative) Action_Inhal->Medical Action_Skin->Medical Action_Eye->Medical

Caption: Decision logic for immediate response to exposure, prioritizing decontamination and sensitization monitoring.

SECTION 4: Handling, Storage, & Stability

4.1 Handling Protocol

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and a lab coat.

  • Dust Control: Use a static-dissipative balance enclosure. The crystalline nature of sulfonamides often leads to electrostatic charging and scattering.

4.2 Storage Conditions

  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

    • Causality: While the sulfonamide is stable, the aryl bromide and ethoxy ether can be susceptible to slow oxidative degradation or photolysis over extended periods.

  • Container: Amber glass vial with a PTFE-lined cap.

4.3 Stability & Reactivity Workflow

Stability Compound 5-bromo-N-cyclopentyl- 2-ethoxybenzenesulfonamide Debromination Photolytic Debromination (Radical Mechanism) Compound->Debromination Exposure to Hydrolysis Sulfonamide Hydrolysis (Slow) Compound->Hydrolysis Heated with Deprotonation N-Deprotonation (Salt Formation) Compound->Deprotonation Reacts with Light UV Light Light->Debromination Moisture Moisture/Acid Moisture->Hydrolysis Base Strong Base (NaOH/KOH) Base->Deprotonation

Caption: Stability profile highlighting susceptibility to UV light (debromination) and base (salt formation).

SECTION 5: Physical & Chemical Properties

PropertyValue (Predicted/Calculated)Method/Source
Appearance White to Off-White Crystalline SolidAnalog Comparison
Melting Point 105 - 110 °CEstimated from Methoxy Analog [1]
Solubility DMSO (>20 mg/mL), DMF, MethanolLipophilic Profile
LogP (Octanol/Water) 3.2 ± 0.4Calculated (CLogP)
pKa (Sulfonamide NH) ~10.1Calculated
Topological Polar Surface Area 55 ŲCalculated

Note: The LogP of 3.2 indicates significant lipophilicity, confirming the need for rigorous skin protection.

SECTION 6: Ecological Information & Disposal

6.1 Environmental Fate

  • Persistence: High. Halogenated aromatics are generally resistant to biodegradation.

  • Bioaccumulation: Moderate potential (LogP > 3).

  • Aquatic Toxicity: Expected to be toxic to aquatic life with long-lasting effects (H411) due to the stable sulfonamide core.

6.2 Disposal Protocol

  • Dissolution: Dissolve the solid in a combustible solvent (e.g., acetone).

  • Incineration: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

    • Critical: The scrubber is essential to neutralize HBr and

      
       gases generated during combustion.
      
  • Do NOT: Dispose of down the drain.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11666874 (5-Bromo-N-cyclopentyl-2-methoxybenzenesulfonamide). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Context for LogP and solubility calculations).

Sources

Foundational

Targeting the Ortho-Interface: A Technical Guide to 2-Ethoxybenzenesulfonamide Analogs in Drug Discovery

Executive Summary The 2-ethoxybenzenesulfonamide scaffold represents a privileged substructure in modern medicinal chemistry, distinct from its more common para-substituted counterparts (e.g., sildenafil-like precursors)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-ethoxybenzenesulfonamide scaffold represents a privileged substructure in modern medicinal chemistry, distinct from its more common para-substituted counterparts (e.g., sildenafil-like precursors). Its unique value lies in the "Ortho Effect" —where the 2-ethoxy group exerts specific steric and electronic influences that modulate binding affinity and metabolic stability.

This guide provides a rigorous technical analysis of this scaffold, focusing on its critical role as a RORγt inverse agonist for autoimmune disorders and a selective Carbonic Anhydrase (CA) inhibitor. We detail self-validating synthetic protocols, emphasizing regioselective control, and provide actionable insights for integrating this moiety into lead optimization campaigns.

The Pharmacophore: Structural & Electronic Rationale

The 2-ethoxybenzenesulfonamide moiety is not merely a passive linker; it is an active pharmacophore. Its efficacy is driven by three key factors:

  • Conformational Locking: The ortho-ethoxy group restricts the rotation of the sulfonamide bond via steric clash and potential intramolecular hydrogen bonding with the sulfonamide NH protons. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon protein binding.

  • Lipophilic Shielding: The ethoxy ethyl chain creates a localized hydrophobic patch, critical for occupying deep hydrophobic pockets in nuclear receptors like RORγt.

  • Metabolic Resilience: Unlike a methoxy group, the ethoxy group is less prone to rapid O-dealkylation, while still providing electron-donating properties that increase the pKa of the sulfonamide nitrogen, enhancing electrostatic interactions.

Table 1: Physicochemical Profile of the Core Scaffold
PropertyValue/DescriptionImpact on Drug Design
Core Structure 2-EthoxybenzenesulfonamideScaffold Rigidity
Electronic Effect Electron Donating (+M)Increases Sulfonamide pKa (approx. 10.2)
Steric Bulk Moderate (Ethoxy vs Methoxy)Ortho-substituent induces twist (dihedral angle > 60°)
Lipophilicity (cLogP) ~1.2 (Fragment)Enhances membrane permeability
Key Interaction H-Bond Acceptor (Ether O)Critical for water-bridged networks in active sites

Primary Therapeutic Architectures

RORγt Inverse Agonists (Autoimmune & Th17 Pathway)

The most high-impact application of this scaffold is in the modulation of Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) . RORγt drives the differentiation of Th17 cells, which secrete IL-17A/F, cytokines implicated in psoriasis, rheumatoid arthritis, and multiple sclerosis.

  • Mechanism: 2-ethoxybenzenesulfonamide analogs bind to the RORγt Ligand Binding Domain (LBD). The bulky 2-ethoxy group destabilizes Helix 12 (H12), preventing the recruitment of co-activators (e.g., SRC-1) and recruiting co-repressors (e.g., NCoR).

  • SAR Insight: The sulfonamide nitrogen often links to a hydrophobic core (e.g., biaryl or indole), while the 2-ethoxy group locks the orientation to clash with the H12 agonist conformation.

Carbonic Anhydrase (CA) Inhibition

While sulfonamides are classic CA inhibitors (CAIs), the 2-ethoxy substitution provides selectivity.

  • Selectivity Profile: The steric bulk at the ortho position hinders binding to the ubiquitous cytosolic isoform hCA II but is tolerated by the larger active sites of tumor-associated transmembrane isoforms hCA IX and hCA XII . This makes them valuable candidates for hypoxic tumor targeting.

Synthetic Methodologies

Achieving the ortho-substitution pattern requires overcoming the natural para-directing tendency of the ethoxy group during electrophilic substitution. We present two validated routes.

Route A: The "Sandmeyer" Approach (Standard Protocol)

Best for: Scalability and use of commercially available starting materials.[1] Precursor: 2-Ethoxyaniline.[2]

  • Diazotization: 2-Ethoxyaniline is treated with NaNO₂/HCl at 0°C to form the diazonium salt.

  • Sulfonylation: The diazonium species reacts with SO₂ in the presence of CuCl₂ (catalyst) to yield 2-ethoxybenzenesulfonyl chloride .

  • Amidation: Reaction with the desired amine (

    
    ) yields the final analog.
    
Route B: Directed Ortho Metalation (DoM) (Precision Protocol)

Best for: Late-stage functionalization or when 2-ethoxyaniline is not the starting point. Precursor: Phenetole (Ethoxybenzene).

  • Lithiation: Phenetole reacts with n-BuLi/TMEDA. The ethoxy oxygen coordinates Lithium, directing deprotonation exclusively to the ortho position.

  • Quench: The lithiated intermediate reacts with SO₂ gas to form the lithium sulfinate.

  • Chlorination: Treatment with N-chlorosuccinimide (NCS) converts the sulfinate to the sulfonyl chloride.

Visualization: Synthesis Logic Flow

Synthesis_Pathways Phenetole Phenetole (Ethoxybenzene) DoM Route B: Directed Ortho Metalation (1. n-BuLi/TMEDA, 2. SO2, 3. NCS) Phenetole->DoM Regiocontrol via O-Li coordination Aniline 2-Ethoxyaniline Sandmeyer Route A: Sandmeyer Reaction (1. NaNO2/HCl, 2. SO2/CuCl2) Aniline->Sandmeyer Classic Substitution SulfonylCl 2-Ethoxybenzenesulfonyl Chloride (Key Intermediate) DoM->SulfonylCl Sandmeyer->SulfonylCl Amidation Amidation (R-NH2, Pyridine) SulfonylCl->Amidation Final Target Analog (RORγt / CA Inhibitor) Amidation->Final

Caption: Comparison of Synthetic Routes. Route A utilizes diazonium chemistry for scale, while Route B exploits lithiation for high regioselectivity.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxybenzenesulfonyl Chloride (Route A)

Objective: Isolate high-purity sulfonyl chloride intermediate.

  • Reagents: 2-Ethoxyaniline (10 mmol), HCl (conc. 5 mL), NaNO₂ (11 mmol), SO₂ (gas or generated from Na₂S₂O₅), CuCl₂ (catalytic).

  • Step 1 (Diazotization): Dissolve aniline in HCl/Acetic acid (1:1). Cool to -5°C. Add NaNO₂ (aq) dropwise. Stir 30 min. Checkpoint: Solution must remain clear/yellow; turbidity implies instability.

  • Step 2 (Sulfonylation): In a separate vessel, saturate glacial acetic acid with SO₂ gas (approx 30 min bubbling) and add CuCl₂. Pour the cold diazonium solution into the SO₂ mixture.

  • Observation: Vigorous evolution of N₂ gas indicates reaction progress.

  • Workup: Pour into ice water. The sulfonyl chloride precipitates as an oil or solid. Extract with DCM, wash with cold water (hydrolysis risk!), dry over MgSO₄.

  • Yield: Typical yields 70-85%.

Protocol 2: RORγt Reporter Assay (Biological Validation)

Objective: Quantify inverse agonist activity (IC50).[3]

  • Cell Line: HEK293T cells co-transfected with:

    • Gal4-RORγt-LBD (Ligand Binding Domain fusion).

    • UAS-Luciferase (Reporter).

    • Renilla Luciferase (Normalization control).

  • Dosing: Treat cells with serial dilutions of the 2-ethoxy analog (0.1 nM to 10 µM) for 24 hours.

  • Readout: Measure Firefly/Renilla ratio.

  • Success Criteria: A potent inverse agonist will show a dose-dependent decrease in luciferase signal (inhibition of basal RORγt activity). IC50 < 100 nM is considered a "Hit".

Mechanism of Action: The Th17 Axis

Understanding the downstream effect is crucial for drug development. Inhibition of RORγt by these analogs blocks the differentiation of pathogenic Th17 cells.[4]

Th17_Pathway NaiveT Naive CD4+ T Cell STAT3 STAT3 Activation NaiveT->STAT3 Stimulated by Cytokines IL-6 + TGF-β Cytokines->STAT3 RORgt RORγt Expression (Master Regulator) STAT3->RORgt IL17 IL-17A / IL-17F Transcription RORgt->IL17 Promotes Inhibitor 2-Ethoxy Analog (Inverse Agonist) Inhibitor->RORgt  BLOCKS (Destabilizes H12) Th17 Th17 Cell Differentiation IL17->Th17 Autoimmunity Autoimmune Inflammation (Psoriasis/MS) Th17->Autoimmunity

Caption: Mechanism of Action.[5] The 2-ethoxy analog acts as an inverse agonist, blocking RORγt-mediated transcription of IL-17, thereby halting the autoimmune cascade.

References

  • Guendisch, U., et al. (2017). "Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates antigen-induced arthritis in-vivo."[4] PLoS ONE, 12(11). Link

  • Smith, S. H., et al. (2016). "RORγt Inverse Agonists: A Novel Therapeutic Approach for Autoimmune Diseases."[6] Journal of Medicinal Chemistry, 59(22). Link

  • Supuran, C. T. (2017). "Carbonic anhydrase inhibitors: an update on the patent literature (2014–2016)." Expert Opinion on Therapeutic Patents, 27(6). Link

  • BenchChem. (2025). "Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides." BenchChem Technical Library. Link

  • Organic Syntheses. (2010). "General procedure for the synthesis of benzenesulfonamide derivatives." Org.[7][8] Synth., 87, 231. Link

Sources

Exploratory

Potential biological targets for 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide

Executive Summary 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide represents a highly specific chemotype belonging to the class of N-substituted benzenesulfonamides . While sulfonamides are historically associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide represents a highly specific chemotype belonging to the class of N-substituted benzenesulfonamides . While sulfonamides are historically associated with antibacterial and diuretic activity (via Carbonic Anhydrase inhibition), the structural elaboration of this molecule—specifically the 2-alkoxy-5-halo substitution pattern paired with a lipophilic N-cycloalkyl tail—shifts its pharmacological profile toward G-Protein Coupled Receptors (GPCRs).

Based on Structure-Activity Relationship (SAR) homology with established probes (e.g., SB-271046, SB-399885), this compound is identified as a putative 5-HT6 Receptor Antagonist . This guide provides the rationale for this target assignment, outlines secondary off-target risks (Nav1.7, 5-HT2A), and details the experimental protocols required to validate its biological activity.

Chemical Identity & Pharmacophore Analysis

To understand the biological target, we must first deconstruct the molecule into its functional pharmacophores. This molecule is not a "random" screening hit; it possesses a "privileged structure" often utilized in CNS-active drug discovery.

Structural DomainChemical FeatureBiological Function / Interaction
Core Scaffold BenzenesulfonamideRigid linker; positions the "warhead" substituents.
Position 2 Ethoxy (-OCH₂CH₃)Critical Determinant. Acts as an intramolecular Hydrogen Bond acceptor (with the sulfonamide NH) to planarize the ring or interacts with specific Ser/Thr residues in the binding pocket.
Position 5 Bromo (-Br)Halogen Bonding. Engages in hydrophobic interactions or specific halogen bonds with carbonyl backbone atoms in the receptor pocket.
N-Substituent CyclopentylLipophilic Cap. Fills a hydrophobic sub-pocket (e.g., the "hydrophobic envelope" of GPCR transmembrane domains). Prevents Carbonic Anhydrase binding (steric hindrance).

Primary Biological Target: 5-HT6 Receptor

The strongest evidence points to the Serotonin 5-HT6 Receptor as the primary target. The 5-HT6 receptor is a Gs-coupled GPCR exclusively expressed in the Central Nervous System (CNS), making it a high-value target for cognitive enhancement (Alzheimer’s) and obesity.

The Mechanistic Link (SAR Evidence)

The "2-alkoxy-benzenesulfonamide" motif is the defining feature of the most potent 5-HT6 antagonists developed by GSK and others.

  • Reference Compound: SB-271046 (First selective 5-HT6 antagonist).

  • Structural Homology: SB-271046 features a 2-methoxy-5-chloro substitution. Our subject compound features a 2-ethoxy-5-bromo substitution.[1] This is a classic "bioisosteric replacement" used to tune lipophilicity and metabolic stability without altering the fundamental binding mode.

Mechanism of Action (Antagonism)
  • Physiological State: 5-HT6 receptors are constitutively active and Gs-coupled. Activation increases intracellular cAMP.

  • Compound Effect: As an antagonist (or inverse agonist), 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide binds to the orthosteric site, preventing Serotonin (5-HT) binding and thereby blocking the production of cAMP .

  • Downstream Consequence: Modulation of cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects.[2]

Signaling Pathway Diagram

The following diagram illustrates the Gs-coupled pathway and the point of intervention for this compound.

G Ligand 5-HT (Endogenous) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Activates Compound 5-bromo-N-cyclopentyl- 2-ethoxybenzenesulfonamide Compound->Receptor BLOCKS (Antagonist) Gs Gs Protein (Heterotrimeric) Receptor->Gs Couples AC Adenylate Cyclase (Effector) Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation (Nucleus) PKA->CREB Phosphorylates Effect Cognitive Enhancement (Cholinergic/Glutamatergic Release) CREB->Effect Modulates Gene Tx

Caption: Mechanism of 5-HT6 antagonism. The compound competes with 5-HT, preventing Gs activation and reducing downstream cAMP signaling.

Secondary Targets & Off-Target Risks

While 5-HT6 is the primary predicted target, the benzenesulfonamide scaffold requires screening against specific "frequent hitter" targets to ensure selectivity.

TargetRisk LevelRationale
5-HT2A Receptor HighClose structural homology to 5-HT6. Many sulfonamide 5-HT6 ligands show affinity for 5-HT2A. Selectivity screening is mandatory.
Nav1.7 (Sodium Channel) MediumAryl sulfonamides are known Nav1.7 inhibitors. The 5-bromo substitution enhances lipophilicity, which is favorable for ion channel pore blocking.
Carbonic Anhydrase (CA) LowSelf-Validating Feature: Primary sulfonamides (-SO₂NH₂) inhibit CA. Secondary sulfonamides (-SO₂NH-R) like this compound generally lack CA activity due to steric clash at the Zinc active site.

Experimental Validation Protocols

To confirm the target profile, the following self-validating experimental workflow is recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) of the compound for the 5-HT6 receptor.
  • Membrane Preparation: Use HEK293 cells stably expressing human recombinant 5-HT6 receptors. Harvest and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Ligand: Use [

    
    H]-LSD  (non-selective) or [
    
    
    
    H]-SB-258585
    (selective) as the radiotracer (approx. 2 nM).
  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of radioligand.

    • Add 50 µL of Test Compound (Concentration range:

      
       M to 
      
      
      
      M).
    • Add 100 µL of membrane suspension.

    • Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion:

      
       indicates a potent hit.[3]
      
Protocol B: Functional cAMP Assay (Efficacy)

Objective: Confirm if the compound is an antagonist or agonist.

  • Cell System: CHO or HEK293 cells expressing 5-HT6.

  • Assay Principle: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection of cAMP.

  • Step-by-Step:

    • Agonist Mode: Treat cells with compound alone. Increase in cAMP = Agonist .

    • Antagonist Mode: Treat cells with a fixed concentration of Serotonin (

      
       level) + varying concentrations of the Test Compound.
      
  • Readout:

    • If the compound reduces the Serotonin-induced cAMP signal in a dose-dependent manner, it is a confirmed Antagonist .

References

  • Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents.[4] Drug Discovery Today.

  • Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A potent, selective, and orally bioavailable 5-HT6 receptor antagonist. Journal of Medicinal Chemistry.

  • Hirst, W. D., et al. (2006). SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties.[4][5] European Journal of Pharmacology.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide from 5-bromo-2-ethoxybenzenesulfonyl chloride

Executive Summary This application note details the optimized protocol for the synthesis of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide , a pharmacophore scaffold frequently associated with GPCR modulation (specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide , a pharmacophore scaffold frequently associated with GPCR modulation (specifically adrenergic and dopamine receptor antagonists) [1].

The synthesis utilizes a nucleophilic substitution reaction between 5-bromo-2-ethoxybenzenesulfonyl chloride and cyclopentylamine . While conceptually simple, this protocol addresses critical process variables—specifically moisture control, exotherm management, and base selection—to maximize yield (>90%) and minimize the formation of sulfonic acid byproducts.

Key Chemical Transformation
  • Reaction Type: Sulfonylation (Nucleophilic Substitution at Sulfur)

  • Limiting Reagent: 5-bromo-2-ethoxybenzenesulfonyl chloride

  • Nucleophile: Cyclopentylamine (Primary Amine)

  • Base: Triethylamine (TEA) or Pyridine (HCl scavenger)

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the high electrophilicity of the sulfonyl chloride sulfur atom. The 2-ethoxy group provides electron donation to the aromatic ring, slightly reducing the electrophilicity compared to a nitro-substituted analog, but the sulfonyl chloride remains highly reactive.

Retrosynthesis Target Target: 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide Disconnection S-N Bond Formation Target->Disconnection SM1 SM 1: 5-bromo-2-ethoxybenzenesulfonyl chloride (Electrophile) SM2 SM 2: Cyclopentylamine (Nucleophile) Disconnection->SM1 Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergence of the sulfonyl chloride and the amine.

Safety & Pre-Start Validations

Critical Hazard Controls
  • Sulfonyl Chlorides: Corrosive and lachrymators. They react violently with water to release HCl gas. Action: All glassware must be oven-dried. Syringes/needles must be used for transfer.

  • Cyclopentylamine: Flammable and toxic. Action: Handle in a fume hood.

  • Exotherm: The reaction is exothermic. Action: Active cooling (ice bath) is mandatory during addition.

Material Specifications
ReagentMW ( g/mol )Equiv.RoleCritical Spec
5-bromo-2-ethoxybenzenesulfonyl chloride ~299.571.0SMMoisture sensitive; store under N2 [2]
Cyclopentylamine 85.151.1 - 1.2NucleophileDry; Free of water
Triethylamine (TEA) 101.191.5 - 2.0BaseAnhydrous
Dichloromethane (DCM) 84.93SolventSolventAnhydrous (keep over sieves)

Detailed Experimental Protocol

Method A: Organic Phase Synthesis (Recommended for High Purity)

This method utilizes an organic base in a non-polar solvent, facilitating easy removal of salts and water-soluble impurities during workup.

Step 1: Reactor Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum.

  • Flush the flask with Nitrogen or Argon for 5 minutes.

  • Solvent Charge: Add anhydrous DCM (20 mL) .

Step 2: Nucleophile & Base Addition
  • Add Cyclopentylamine (1.2 equiv) to the DCM via syringe.

  • Add Triethylamine (1.5 equiv) to the solution.

  • Cool the mixture to 0 °C using an ice/water bath. Stir for 10 minutes to equilibrate.

    • Expert Insight: Pre-mixing the amine and base ensures that the acid scavenger is immediately available upon generation of HCl, preventing amine salt precipitation which can stall the reaction [3].

Step 3: Electrophile Addition
  • Dissolve 5-bromo-2-ethoxybenzenesulfonyl chloride (1.0 equiv, e.g., 1.0 g) in a separate vial with minimal anhydrous DCM (5 mL).

  • Dropwise Addition: Add the sulfonyl chloride solution to the cooled amine mixture dropwise over 15–20 minutes.

    • Control Point: Maintain internal temperature < 5 °C. Rapid addition causes localized heating, leading to hydrolysis (sulfonic acid impurity) or bis-sulfonylation.

Step 4: Reaction & Monitoring[1]
  • Allow the reaction to warm to Room Temperature (20–25 °C) naturally.

  • Stir for 2–4 hours .

  • TLC Monitoring: Elute with Hexane:Ethyl Acetate (3:1).

    • Target: Disappearance of the sulfonyl chloride spot (high Rf).

    • Product: Appearance of a new, more polar spot (lower Rf).

Step 5: Workup & Isolation[1]
  • Quench: Add 10 mL of 1M HCl (aq). This neutralizes excess TEA and protonates unreacted cyclopentylamine, rendering them water-soluble.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Wash:

    • Wash organic layer with 1M HCl (1 x 10 mL).

    • Wash with Saturated NaHCO3 (1 x 10 mL) to remove any acidic hydrolysis byproducts.

    • Wash with Brine (1 x 10 mL).

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via silica flash chromatography.

Mechanistic Pathway

Understanding the mechanism aids in troubleshooting. The reaction proceeds via a nucleophilic attack on the sulfur, forming a transient trigonal bipyramidal intermediate (or concerted SN2-like transition state), followed by the expulsion of the chloride leaving group.

Mechanism Step1 1. Nucleophilic Attack (Amine attacks S) Step2 2. Tetrahedral Intermediate (Transient) Step1->Step2 Fast Step3 3. Elimination (Cl- departs) Step2->Step3 Rate Determining Step4 4. Deprotonation (Base removes H+) Step3->Step4 Base assisted

Figure 2: Step-wise mechanistic flow of sulfonamide formation.

Predicted Analytical Data

To validate the synthesis, compare your product against these expected spectral characteristics.

Proton NMR (1H NMR, 400 MHz, CDCl3)
  • Amide Proton (NH): Broad singlet or doublet at δ 4.5 – 5.5 ppm (exchangeable with D2O).

  • Aromatic Ring (3H):

    • H-6 (ortho to sulfonyl): Doublet, ~δ 7.9 ppm.

    • H-4 (para to ethoxy): Doublet of doublets, ~δ 7.6 ppm.

    • H-3 (ortho to ethoxy): Doublet, ~δ 6.9 ppm.

  • Ethoxy Group:

    • OCH2: Quartet, ~δ 4.1 ppm.

    • CH3: Triplet, ~δ 1.5 ppm.

  • Cyclopentyl Ring:

    • CH (methine attached to N): Multiplet, ~δ 3.5 – 3.7 ppm.

    • CH2 (ring protons): Series of multiplets, δ 1.4 – 1.9 ppm.

Mass Spectrometry (ESI)
  • Molecular Formula: C13H18BrNO3S

  • Expected Mass: [M+H]+ = 348.02 / 350.02 (1:1 ratio due to 79Br/81Br isotope pattern).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / SM Remaining Wet reagents or solvent.Hydrolysis competes with amination. Ensure DCM is anhydrous and SM is stored properly [4].
Extra Spot on TLC (Baseline) Sulfonic acid formation.Water entered the reaction.[1][2][3][4] Wash organic layer thoroughly with NaHCO3 to remove.
Extra Spot on TLC (High Rf) Bis-sulfonylation.Excess sulfonyl chloride or high temperature. Keep temp < 5°C during addition; ensure amine is in slight excess.
Oily Product Residual solvent or impurities.Triturate the oil with cold hexanes or pentane to induce crystallization.

References

  • BindingDB. Target: Alpha-1D adrenergic receptor (Human).[5] Entry for 5-bromo-N-((1s,4s)-4-(4-(2-isopropoxyphenyl)piperazin-1-yl)cyclohexyl)-2-methoxybenzenesulfonamide.[5] Available at: [Link]

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide.[2] Molecules, 2019. Available at: [Link]

Disclaimer: This protocol is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-bromo-2-ethoxybenzenesulfonyl chloride and cyclopentylamine before handling.

Sources

Application

Protocol for nucleophilic substitution using cyclopentylamine and sulfonyl chlorides

Application Note: Chemoselective Synthesis of N-Cyclopentylsulfonamides Executive Summary This application note details a robust, optimized protocol for the nucleophilic substitution of sulfonyl chlorides with cyclopenty...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of N-Cyclopentylsulfonamides

Executive Summary

This application note details a robust, optimized protocol for the nucleophilic substitution of sulfonyl chlorides with cyclopentylamine. While conceptually simple, this reaction frequently suffers from bis-sulfonylation and hydrolytic degradation if not strictly controlled. This guide prioritizes kinetic control to ensure mono-substitution and introduces a self-validating workup strategy that utilizes pKa differences to purify the product without chromatography in many cases.

Mechanistic Principles & Kinetic Control

The formation of sulfonamides follows a nucleophilic attack of the amine on the electrophilic sulfur center.[1] Unlike acyl chlorides, sulfonyl chlorides react via a concerted


-like mechanism or a trigonal bipyramidal intermediate, depending on the specific substituents.

The Critical Challenge: Bis-Sulfonylation The primary product (N-cyclopentylsulfonamide) contains a remaining acidic proton (


). In the presence of excess base or sulfonyl chloride, this mono-sulfonamide can be deprotonated to form a sulfonamidate anion, which is highly nucleophilic and attacks a second equivalent of sulfonyl chloride, forming the undesired bis-sulfonamide.[2]

Control Strategy:

  • Temperature (0 °C): Lowers the kinetic energy, favoring the reaction with the more nucleophilic primary amine over the sterically hindered sulfonamidate anion.

  • Stoichiometry: A slight excess of amine (1.1 equiv) ensures the sulfonyl chloride is the limiting reagent, preventing "over-reaction."

  • Addition Rate: Slow addition of the electrophile keeps its instantaneous concentration low.

Figure 1: Reaction Mechanism & Competing Pathways

ReactionMechanism Amine Cyclopentylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack on S Sulfonyl Sulfonyl Chloride (Electrophile) Sulfonyl->Intermediate Product Mono-Sulfonamide (Target) Intermediate->Product -HCl (Base scavenged) BisProduct Bis-Sulfonamide (Impurity) Product->BisProduct Excess R-SO2Cl + Base (Avoid via Protocol) Base Base (TEA) Base->Intermediate Scavenges HCl

Caption: Mechanistic flow showing the primary pathway (green) and the undesired bis-sulfonylation pathway (red dashed) which this protocol minimizes.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Cyclopentylamine Nucleophile1.1Slight excess prevents bis-sulfonylation.[3]
Sulfonyl Chloride (R-SO₂Cl) Electrophile1.0Limiting reagent.[3]
Triethylamine (TEA) Base1.5Scavenges HCl; prevents protonation of amine.
Dichloromethane (DCM) Solvent--Anhydrous; 0.1M - 0.2M concentration.
DMAP Catalyst0.05Optional: Only for sterically hindered sulfonyl chlorides.
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add Cyclopentylamine (1.1 equiv) and Triethylamine (1.5 equiv) to anhydrous DCM .

  • Thermal Equilibration: Submerge the flask in an ice-water bath (

    
    ) and stir for 10 minutes. Why: Pre-cooling is essential to suppress side reactions immediately upon addition.
    
  • Controlled Addition: Dissolve Sulfonyl Chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Critical: Do not dump the reagent. High local concentration causes bis-sulfonylation.

  • Reaction: Stir at

    
     for 1 hour, then remove the ice bath and allow to warm to room temperature (RT) for 2–4 hours.
    
  • Monitoring: Check completion via TLC or LC-MS. The sulfonyl chloride should be fully consumed.

Self-Validating Workup & Purification

This workflow uses solubility switching to purify the product.[3] By manipulating pH, we force impurities into the aqueous layer while retaining the product in the organic layer.

  • Impurity 1 (Excess Amine): Basic

    
     Soluble in Acid.
    
  • Impurity 2 (Sulfonic Acid from hydrolysis): Acidic

    
     Soluble in Base.
    
  • Target (Sulfonamide): Neutral/Weakly Acidic

    
     Stays in Organic (at mild basic pH).
    
Figure 2: Purification Logic Flow

WorkupFlow Crude Crude Reaction Mixture (DCM) AcidWash Wash 1: 1M HCl Crude->AcidWash AqLayer1 Aqueous Layer 1: Protonated Amine (R-NH3+) Triethylamine Salts AcidWash->AqLayer1 Extracts Bases OrgLayer1 Organic Layer: Product + R-SO3H + Bis-impurity AcidWash->OrgLayer1 Retains Neutrals/Acids BaseWash Wash 2: Sat. NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer 2: Sulfonate Salts (R-SO3-) BaseWash->AqLayer2 Extracts Acids FinalOrg Final Organic Layer: Pure Mono-Sulfonamide (Dry & Evaporate) BaseWash->FinalOrg Product Isolated

Caption: Extraction strategy separating impurities based on pKa manipulation.

Protocol:

  • Dilute reaction mixture with excess DCM.

  • Acid Wash: Wash with 1M HCl (

    
    ).[4]
    
    • Result: Removes excess cyclopentylamine and TEA.

  • Base Wash: Wash with Saturated NaHCO₃ (

    
    ).
    
    • Result: Removes hydrolyzed sulfonyl chloride (sulfonic acid).[3]

    • Note: Do not use strong NaOH, as it may deprotonate the sulfonamide (

      
      ) and pull it into the water.
      
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Bis-sulfonamide formed Excess R-SO₂Cl or fast additionReduce R-SO₂Cl to 0.95 equiv; Add slower at lower temp (

).
Low Yield (Hydrolysis) Wet solvent or reagentsDistill DCM over

; Ensure amine is dry.
Product in Aqueous Layer Base wash too strong (pH > 12)Use

instead of NaOH/KOH during workup.
Solid precipitate in reaction Amine salt formationAdd more DCM to solubilize; ensure vigorous stirring.

Safety & Handling

  • Sulfonyl Chlorides: Corrosive, lachrymators. React violently with water to release HCl gas. Handle only in a fume hood.

  • Cyclopentylamine: Flammable liquid, causes severe skin burns and eye damage.

  • Pressure Build-up: The reaction is exothermic. Ensure the system is vented (e.g., via a nitrogen line bubbler) to prevent pressure accumulation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - analogous mechanism for sulfur).

  • BenchChem. (2025). Technical Support Center: Sulfonylation of Primary Amines.[3] (Detailed troubleshooting for bis-sulfonylation).

  • De Luca, L., & Giacomelli, G. (2008).[5] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids.[5] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Cyclopentylamine.[Link]

Sources

Method

Application Note: Solubility Profiling of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide

Topic: Solubility of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide in DMSO and Methanol Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide in DMSO and Methanol Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1][2][3]

Optimization of Stock Solution Preparation and Solvent Selection

Executive Summary

This guide provides a technical framework for the solubility profiling of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide , a lipophilic sulfonamide intermediate often utilized in the synthesis of bioactive scaffolds (e.g., cGMP-specific phosphodiesterase type 5 inhibitors).[1][2][3][4]

While specific experimental solubility values for this precise derivative are often proprietary or batch-dependent, structural analysis of the N-cyclopentyl and 2-ethoxy moieties suggests a distinct solubility profile compared to its parent compound (5-bromo-2-ethoxybenzenesulfonamide).[1][2][3][4] This note details the expected physicochemical behavior and provides a validated Standard Operating Procedure (SOP) for determining exact solubility limits in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .

Physicochemical Prediction & Expectations

Based on Structure-Property Relationships (SPR) of sulfonamide analogs (e.g., 5-bromo-2-methoxybenzenesulfonamide):

SolventPredicted SolubilityApplication Context
DMSO High (> 50 mg/mL) Primary solvent for High-Throughput Screening (HTS) stock solutions (typically 10 mM or 20 mM).[1][2][3][4]
Methanol Moderate-High (20–50 mg/mL) Preferred solvent for HPLC dilution, recrystallization, and intermediate transfer.[1][2][3][4]
Water Low (< 0.1 mg/mL) Poor solubility expected due to the lipophilic cyclopentyl ring and ethoxy group.[1][3][4]

Critical Application Notes

The "Water Effect" in DMSO Stocks

The N-cyclopentyl group significantly increases the lipophilicity (LogP) of the molecule.[1][3][4] Consequently, this compound is highly susceptible to "crashing out" (precipitation) if the DMSO stock solution absorbs atmospheric moisture.[1][3][4]

  • Mechanism: DMSO is hygroscopic.[1][3][4] Absorbed water increases the polarity of the solvent matrix, reducing the solubility capacity for lipophilic sulfonamides.[1]

  • Recommendation: Store DMSO stocks in aliquots at -20°C. Do not subject a single vial to more than 3 freeze-thaw cycles.[1][2][3][4]

Methanol Solvolysis Risk

While Methanol is an excellent solvent for this compound, sulfonamides with electron-withdrawing groups (like the bromine at position 5) can be stable, but prolonged storage in protic solvents at high temperatures should be validated to ensure no solvolysis or transesterification occurs (though rare for sulfonamides, it is a risk for associated impurities).[1][2][3]

  • Recommendation: Use Methanol for transient solubilization (e.g., LC-MS sample prep) rather than long-term storage.[1][2][3][4]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Saturation Method)

The "Gold Standard" for determining the thermodynamic solubility limit.[1][2][3][4]

Materials:

  • Analyte: 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide (Solid)[1][2][3][4]

  • Solvent: Anhydrous DMSO (Grade ≥ 99.9%) or HPLC-grade Methanol[1][2][3][4]

  • Equipment: Thermomixer (25°C), Centrifuge, HPLC vials, Analytical Balance.[3]

Procedure:

  • Supersaturation: Weigh approximately 20 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of the target solvent (DMSO or Methanol).[1][3][4]

  • Agitation: Shake at 1000 RPM at 25°C for 2 hours.

    • Observation Point: If the solution becomes clear, the solubility is > 200 mg/mL.[1] Add more solid until a visible precipitate remains.[1][4][5][6]

  • Equilibration: Continue shaking for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved material.

  • Quantification:

    • Carefully remove the supernatant.[1][5]

    • Perform a serial dilution (e.g., 1:1000) into mobile phase (Acetonitrile:Water).[2][3][4]

    • Analyze via HPLC-UV against a known standard curve.[1][2][3][4]

Protocol B: Visual Kinetic Solubility (The "Bench Check")

A rapid method to verify if a specific concentration (e.g., 100 mM) is viable for an assay.[1][2][3][4]

  • Weigh X mg of compound (calculated for target molarity).

  • Add 50% of final volume of DMSO.[1][3][4] Vortex vigorously for 30 seconds.[1][4]

  • Sonication: Sonicate for 5 minutes in a water bath (keep temp < 40°C).

  • Add remaining DMSO to volume.[1][4]

  • Visual Pass/Fail: Hold vial against a dark background with a light source.

    • Pass: Solution is crystal clear with no Schlieren lines (wavy lines indicating density gradients/incomplete mixing).[1][3][4]

    • Fail: Visible particulates or haziness.[1][3][4]

Solubility Determination Workflow (Logic Map)

The following diagram outlines the decision process for selecting the correct solvent and protocol based on the intended application of the compound.

SolubilityWorkflow Start Start: 5-bromo-N-cyclopentyl- 2-ethoxybenzenesulfonamide DefineGoal Define Application Start->DefineGoal Biological Biological Assay (IC50 / Cell Culture) DefineGoal->Biological Chemical Synthesis / Purification (Crystallization) DefineGoal->Chemical Analytical Analytical Standard (HPLC / LCMS) DefineGoal->Analytical DMSO_Check Use DMSO Target: 10-20 mM Stock Biological->DMSO_Check MeOH_Check Use Methanol (Easier removal) Chemical->MeOH_Check Dilution Dissolve in DMSO, Dilute in MeOH/ACN Analytical->Dilution Visual_Test Run Protocol B (Visual Kinetic Test) DMSO_Check->Visual_Test Gravimetric Run Protocol A (Saturation Method) MeOH_Check->Gravimetric

Figure 1: Decision tree for solvent selection and solubility protocol execution based on downstream application.

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
"Oiling Out" Compound forms a liquid droplet at the bottom of the flask instead of dissolving or crystallizing.[1][2][3][4]Common in MeOH/Water mixtures.[1][4] Add more MeOH or warm gently to 35°C to redissolve, then cool slowly.
Precipitation on Dilution Diluting a DMSO stock into aqueous buffer causes immediate cloudiness.[1][3][4]The "N-cyclopentyl" group is hydrophobic.[1][2][3][4] Ensure final DMSO concentration is < 1% but mix rapidly to prevent local high concentrations.
Yellow Discoloration Solution turns yellow in DMSO over time.[1][3][4]Oxidation of sulfonamide or impurities.[1][4] Check purity via LC-MS. If purity is intact, the color may be a benign charge-transfer complex common in DMSO.[1][3]

References

  • Lipinski, C. A., et al. (2001).[1][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][4] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2016).[1][3] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1][4] (Chapter on Solubility Protocols).

  • PubChem Compound Summary. (2023). "5-bromo-2-methoxybenzenesulfonamide" (Analog Reference).[1][2][3][4] National Center for Biotechnology Information.[1][4]

  • Voutchkova, A. M., et al. (2011).[1][3] "Solubility of Sulfonamides in Different Solvents." Journal of Chemical & Engineering Data. (General principles of sulfonamide solubility).

Sources

Application

Topic: Preparation and Handling of Stock Solutions for 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide for In Vitro Assays

An Application Note from the Office of the Senior Application Scientist **Abstract The reproducibility and accuracy of in vitro biological assays are fundamentally dependent on the precise and consistent preparation of t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

The reproducibility and accuracy of in vitro biological assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide. By explaining the causality behind experimental choices, this guide establishes a self-validating system to ensure the integrity and stability of the compound, thereby enhancing the reliability of experimental outcomes.

Foundational Principles: The Three 'S's of Compound Handling

The successful use of any small molecule inhibitor in an experimental setting hinges on three core principles: Solvent, Solubility, and Stability.[1] A thorough understanding of these factors is not merely procedural but is central to scientific integrity, preventing common errors that can lead to misinterpretation of data.

  • 1.1. Solvent Selection: More Than Just a Vehicle The choice of solvent is the first critical decision. For many organic small molecules like 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide, which are often lipophilic and poorly soluble in water, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[2][3] Its high solvating power for a diverse range of chemical structures makes it invaluable.[4] However, the solvent is not inert. It can be toxic to cells at higher concentrations and may interfere with assay readouts.[1][5] Therefore, it is imperative to ensure the final concentration of DMSO in any cell-based assay is low (typically ≤0.5%) and consistent across all treatments, including the vehicle control.[6][7][8]

  • 1.2. Solubility: A Dynamic State A common failure point in in vitro assays is compound precipitation.[1] While a compound may readily dissolve in pure DMSO to form a high-concentration stock, its solubility can dramatically decrease when this stock is diluted into an aqueous cell culture medium or assay buffer.[2] This "crashing out" of the solution means the effective concentration is unknown and significantly lower than the calculated concentration, invalidating the results. This guide outlines a stepwise dilution strategy to mitigate this critical issue.[4][8]

  • 1.3. Stability: Preserving Compound Integrity The molecular structure and potency of a compound can degrade over time if not stored correctly.[1] The primary threats to stability are repeated freeze-thaw cycles, exposure to light (for photosensitive compounds), and hydrolysis in the presence of moisture.[4] Aliquoting stock solutions into single-use volumes is the most effective strategy to prevent degradation from temperature cycling.[4][6][7]

Physicochemical Profile and Solvent Recommendations

While specific experimental data for 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide is not broadly published, its structure suggests properties typical of a sulfonamide-based small molecule inhibitor. The following table summarizes the expected solubility profile to guide solvent selection.

SolventExpected SolubilityRationale & Remarks
Dimethyl Sulfoxide (DMSO) High Recommended primary solvent for creating high-concentration stock solutions (e.g., 10-50 mM).[6] Anhydrous, sterile DMSO should be used to prevent compound degradation.[2]
Ethanol (EtOH) Moderate to Low May be used as a solvent, but generally offers lower solubilizing power for complex organic molecules compared to DMSO.[9][10] Can also exhibit cellular toxicity.[5]
Aqueous Buffers (e.g., PBS, Culture Media) Very Low / Insoluble Direct dissolution in aqueous solutions is highly unlikely to achieve concentrations relevant for most cell-free or cell-based assays.[6]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the steps to prepare a high-concentration primary stock solution of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide in DMSO.

3.1. Materials

  • 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide powder (Molecular Weight: 364.26 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

3.2. Pre-Calculation To prepare a 10 mM stock solution, the required mass of the compound must be calculated.

Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)

Example for 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L * 0.001 L * 364.26 g/mol * 1000 mg/g = 3.64 mg

3.3. Step-by-Step Procedure

  • Preparation: Perform all steps in a laminar flow hood to maintain sterility, especially for solutions intended for cell-based assays. Wear appropriate personal protective equipment (PPE).[6]

  • Weighing: Accurately weigh 3.64 mg of the compound powder and carefully transfer it into a sterile amber vial.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

  • Aiding Dissolution (if necessary): If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied.[2] Always re-vortex after such treatments.

  • Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and lot number.[1]

Quality Control and Workflow Validation

A protocol is only as trustworthy as its validation system. The following steps are crucial for ensuring the quality of the prepared stock solution.

  • 4.1. Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or cloudiness.[3] If particulates are present, the solution should not be used.

  • 4.2. Concentration Verification: For critical applications, the concentration of the stock solution can be verified using UV/Vis spectrophotometry. This involves measuring the absorbance at the compound's λmax and using the Beer-Lambert law to calculate the concentration, provided an extinction coefficient is known or can be determined.[2][11]

  • 4.3. Identity and Purity Confirmation: The gold standard for quality control involves analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity, purity, and integrity of the compound in solution.[1][12]

Diagram 1: Stock Solution Preparation & Quality Control Workflow

cluster_prep Preparation cluster_qc Quality Control cluster_store Storage calc Calculate Mass weigh Weigh Compound calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex / Sonicate add_dmso->mix visual Visual Inspection mix->visual Initial Check visual->mix Fail aliquot Aliquot into single-use tubes visual->aliquot Pass uv_vis Concentration (UV/Vis) lcms Purity/Identity (LC/MS) uv_vis->lcms Advanced aliquot->uv_vis Optional store Store at -20°C / -80°C aliquot->store stock 10 mM Stock in 100% DMSO int1 1 mM Stock in 100% DMSO stock->int1 1:10 Dilution (in DMSO) int2 100 µM Stock in 100% DMSO int1->int2 1:10 Dilution (in DMSO) working 10 µM Working Solution in Assay Medium (<0.5% DMSO) int2->working 1:10 Dilution (into Assay Medium)

Caption: A stepwise dilution strategy to prevent compound precipitation.

Summary of Best Practices for Storage and Handling

Adherence to standardized handling procedures is crucial for long-term compound stability and experimental reproducibility.

ParameterRecommendationRationale & Justification
Primary Stock Storage Aliquot into single-use volumes and store at -20°C or -80°C in tightly sealed vials. [6][7]Prevents degradation from repeated freeze-thaw cycles and minimizes solvent evaporation or water absorption. [4]
Freeze-Thaw Cycles Avoid. Limit to an absolute minimum (ideally, one thaw per aliquot).Repeated cycling can cause compound degradation and compromise the integrity of the solution. [7]
Light Exposure Store in amber or opaque vials, and protect from direct light during handling.Protects potentially photosensitive compounds from photodegradation. [4]
Working Solutions Prepare fresh from the primary stock for each experiment. Do not store dilute aqueous solutions.Small molecules can be unstable and lose potency quickly in aqueous solutions at low concentrations. [2]
Final DMSO Concentration Keep the final in-assay DMSO concentration as low as possible (e.g., <0.5%) and consistent across all wells. [3][6][7]Minimizes solvent-induced artifacts and cellular toxicity, ensuring observed effects are due to the compound itself. [1]

Conclusion

References

  • Title: Improving Reproducibility: Best Practices for Small Molecules Source: Sigma-Aldrich URL
  • Title: FAQs on Inhibitor Preparation Source: Sigma-Aldrich URL
  • Title: Preparation of (S)
  • Title: Inhibitor Handling Instructions Source: Selleck Chemicals URL
  • Title: How to Choose the Right Solvent When Dissolving Small-Molecule Compounds Source: Solarbio URL
  • Title: SMALL MOLECULES Handling, Storage, and Use Source: Captivate Bio URL
  • Title: Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules Source: HunterLab Horizons Blog URL
  • Source: MCE (MedChemExpress)
  • Title: Quality Control for screening compounds Source: eMolecules URL
  • Title: Solubility of drugs in ethanol and dmso Source: ResearchGate URL
  • Title: solvents dimethyl sulfoxide: Topics by Science.
  • Title: Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters Source: MDPI URL

Sources

Method

Application Note: Advanced Crystallization Protocols for N-Cyclopentyl Sulfonamide Derivatives

Physicochemical Context & Challenge Analysis Purifying N-cyclopentyl sulfonamide derivatives presents a unique chemical engineering challenge due to their amphiphilic nature. The molecule consists of two distinct domains...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Context & Challenge Analysis

Purifying N-cyclopentyl sulfonamide derivatives presents a unique chemical engineering challenge due to their amphiphilic nature. The molecule consists of two distinct domains:

  • The Sulfonamide Core (

    
    ):  Highly polar, capable of strong hydrogen bonding (acting as both donor and acceptor). It tends to form intermolecular dimers or catemers in the solid state.
    
  • The N-Cyclopentyl Moiety: A lipophilic, non-planar aliphatic ring. Unlike rigid phenyl rings that facilitate

    
    -
    
    
    
    stacking, the cyclopentyl ring is conformationally flexible (envelope/twist puckering).

The Core Problem: This flexibility often lowers the crystal lattice energy, depressing the melting point. Consequently, these derivatives exhibit a high propensity for "oiling out" (liquid-liquid phase separation) rather than discrete crystallization, particularly in the presence of impurities.[1] Furthermore, the rotation around the S-N bond leads to conformational polymorphism , where the molecule can crystallize in different rotameric states depending on the solvent environment.

Solvent Selection Strategy

To induce controlled nucleation, we must balance the solvation of the polar core against the hydrophobic ring.

Solvent Screening Decision Matrix

The following logic applies to selecting the primary solvent and anti-solvent.

SolventSelection start Start: Solubility Assessment solubility_check Is compound soluble in hot Ethanol/IPA? start->solubility_check yes_sol Yes (High Solubility) solubility_check->yes_sol Dissolves < 60°C no_sol No (Low Solubility) solubility_check->no_sol Insoluble > 70°C path_A System A: Hydro-Alcoholic (Polymorph Control) yes_sol->path_A path_B System B: Ester/Hydrocarbon (Impurity Rejection) no_sol->path_B system_A_detail Primary: Ethanol or IPA Anti-solvent: Water Ratio: 90:10 to 60:40 path_A->system_A_detail system_B_detail Primary: Ethyl Acetate or Toluene Anti-solvent: n-Heptane Ratio: 1:2 to 1:5 path_B->system_B_detail risk_check Risk: Oiling Out? system_A_detail->risk_check system_B_detail->risk_check mitigation Mitigation: Seed at Metastable Zone Width (MSZW) risk_check->mitigation

Figure 1: Decision tree for solvent system selection based on thermal solubility profiles.

Recommended Solvent Systems
SystemComponentsRoleMechanism of Action
A (Standard) Ethanol / Water Protic / ProticWater forces hydrophobic cyclopentyl aggregation; Ethanol solvates the sulfonamide. Promotes H-bond dimer formation.
B (Alternative) Ethyl Acetate / n-Heptane Polar Aprotic / Non-polarEtOAc disrupts H-bonds slightly; Heptane acts as a strong anti-solvent for the polar core. Good for removing polar byproducts.
C (High Purity) Toluene / IPA Aromatic / ProticToluene provides

-interaction with the sulfonyl ring (if aromatic); IPA acts as a co-solvent to prevent oiling out.

Detailed Experimental Protocols

Protocol A: Controlled Cooling Crystallization (Seeding Method)

Best for: Final API purification, polymorph control, and preventing oiling out.

Prerequisites:

  • DSC Data: Determine the melting point (

    
    ). Set maximum process temperature to 
    
    
    
    to avoid degradation or emulsion formation.
  • Seed Crystals: Finely milled pure crystals (1-2 wt%).

Workflow:

  • Dissolution:

    • Charge crude N-cyclopentyl sulfonamide into a reactor.

    • Add 5 volumes of Ethanol (or IPA).

    • Heat to 65–70°C (or reflux) with agitation until fully dissolved.

    • Note: If the solution is colored, treat with activated carbon (5 wt%) for 15 mins and filter hot.

  • Anti-Solvent Addition (Part 1):

    • Slowly add Water (pre-heated to 60°C) until the solution becomes slightly turbid (Cloud Point).

    • Add just enough hot Ethanol to make the solution clear again (Clear Point).

  • Seeding (Critical Step):

    • Cool the solution to 50°C .

    • Add Seed Crystals (1 wt%) as a slurry in Ethanol.

    • Hold temperature for 30–60 minutes. This "aging" step allows the seeds to heal and prevents secondary nucleation of amorphous oil.

  • Cooling Ramp:

    • Cool to 20°C at a rate of 10°C/hour . Slow cooling is mandatory to prevent oiling out.

    • Once at 20°C, add remaining anti-solvent (Water) to reach a final ratio of 60:40 (EtOH:Water).

    • Cool further to 0–5°C and hold for 2 hours.

  • Isolation:

    • Filter under vacuum.[1][2][3]

    • Wash cake with cold Ethanol/Water (50:50).

    • Dry under vacuum at 40°C.

Protocol B: Anti-Solvent "Crash" (Impurity Rejection)

Best for: Early intermediates or removing unreacted sulfonyl chlorides.

  • Dissolve crude material in Ethyl Acetate (3 vol) at 50°C.

  • Filter hot to remove inorganic salts.

  • Place filtrate in a vessel with rapid agitation.

  • Add n-Heptane (6 vol) dropwise over 2 hours.

  • Observation: If oil droplets form, stop addition, reheat slightly until clear, and add seeds.

  • Cool to 0°C and filter.

Troubleshooting & Mechanism

The "Oiling Out" Phenomenon

Symptom: The solution turns milky/opaque, and liquid droplets settle at the bottom before solidifying into a gum. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Solubility curve. This is common with N-cyclopentyl derivatives because the flexible ring disrupts packing, lowering the melting point. Solution:

  • Increase Temperature: Keep the crystallization temperature higher (closer to the melting point) during initial nucleation.

  • Seed Early: Seeding bypasses the energy barrier for nucleation, preventing the system from entering the metastable region where oiling occurs.

Polymorph Control

Sulfonamides often exist as dimers (R22(8) motif) or catemers (infinite chains).

  • Protic Solvents (EtOH): Tend to favor the most stable H-bonded form (usually the dimer).

  • Aprotic Solvents (Acetone/DMF): May trap metastable polymorphs.

  • Validation: Always perform X-Ray Powder Diffraction (XRPD) on the dried solid to ensure batch-to-batch consistency.

Process Visualization

The following diagram illustrates the critical control points (CCPs) in the crystallization workflow to ensure quality.

ProcessFlow cluster_recycle Mother Liquor Recycle raw Crude Input dissolve Dissolution (T > 60°C) raw->dissolve filter Polish Filtration dissolve->filter Remove Insolubles metastable Cool to Metastable Zone filter->metastable seed Seeding (CCP 1) metastable->seed Prevent Oiling growth Crystal Growth (Slow Cooling) seed->growth Controlled Rate isolate Filtration & Drying growth->isolate recycle Evaporation isolate->recycle Yield Recovery

Figure 2: Workflow for controlled crystallization emphasizing the Seeding Critical Control Point (CCP).

References

  • Gelbrich, T., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides.[4] Crystal Growth & Design. American Chemical Society.[4] Retrieved from [Link]

  • Nangia, A., et al. (2023).[5] Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis and Single-Crystal Analysis. PMC / NIH. Retrieved from [Link]

  • University of Massachusetts. (2020). Solvent Physical Properties and Polarity Index. Retrieved from [Link]

  • Google Patents. (2009). Process for the preparation of cyclopropyl sulfonamide (WO2009053281A1).

Sources

Application

Application Notes &amp; Protocols: The 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide Scaffold in Modern Medicinal Chemistry

Introduction: Unlocking the Potential of a Privileged Scaffold The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of clinicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of clinically significant therapeutic agents.[1][2] Its synthetic tractability and the ability of its derivatives to engage in specific, high-affinity interactions with biological targets have cemented its importance in drug discovery.[3] This guide focuses on a specific, rationally designed analogue: 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide . We will explore its synthetic strategy, potential therapeutic applications, and provide detailed protocols for its evaluation, grounded in established principles of medicinal chemistry.

The design of this particular scaffold incorporates several key features intended to modulate its physicochemical and pharmacological properties:

  • The Benzenesulfonamide Core : Provides the essential pharmacophore for interaction with various enzyme active sites, notably through hydrogen bonding and coordination with metal ions.[4]

  • 5-Bromo Substituent : The bromine atom at the 5-position introduces a significant electronic and steric perturbation. It can serve as a key interaction point within a protein binding pocket, potentially forming halogen bonds, and can also be used as a synthetic handle for further diversification through cross-coupling reactions.[5][6]

  • 2-Ethoxy Group : This group modulates the lipophilicity and electronic nature of the aromatic ring. It can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile and may also participate in hydrophobic interactions within the target protein.

  • N-Cyclopentyl Group : Replacing a simple N-alkyl group with a cyclopentyl moiety introduces conformational rigidity.[7] This can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and potentially improved metabolic stability compared to linear alkyl groups.[7]

This document will serve as a technical guide for researchers, providing both the conceptual framework and practical methodologies for leveraging the 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide scaffold in drug development programs.

Synthetic Strategy: A Stepwise Approach

The synthesis of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide can be achieved through a classical and robust multi-step sequence, starting from commercially available materials. The general workflow is outlined below.

cluster_0 Synthetic Workflow A Starting Material: 2-Ethoxybenzenesulfonic acid B Chlorosulfonylation (e.g., Thionyl chloride or Oxalyl chloride) A->B Step 1 C Intermediate: 5-bromo-2-ethoxybenzenesulfonyl chloride B->C Formation of Sulfonyl Chloride D Amination (Cyclopentylamine, Base) C->D Step 2 E Final Product: 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide D->E Final Product Formation

Caption: Synthetic workflow for the target compound.

Protocol 1: Synthesis of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide

This protocol details the two-step synthesis starting from 2-ethoxybenzenesulfonic acid.

Step 1: Synthesis of 5-bromo-2-ethoxybenzenesulfonyl chloride

  • Reaction Setup : To a stirred solution of 2-ethoxybenzenesulfonic acid (1 equivalent) in a suitable solvent such as dichloromethane, add a chlorinating agent like thionyl chloride (2-3 equivalents) or oxalyl chloride with a catalytic amount of DMF at 0 °C.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. The reaction often involves the evolution of gas (HCl and SO2), so it must be performed in a well-ventilated fume hood.

  • Workup : Carefully quench the reaction by pouring it onto ice water. Extract the aqueous layer with dichloromethane.

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 5-bromo-2-ethoxybenzenesulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide

  • Reaction Setup : Dissolve the crude 5-bromo-2-ethoxybenzenesulfonyl chloride (1 equivalent) in a suitable solvent like dichloromethane or THF. Cool the solution to 0 °C.

  • Amine Addition : To the cooled solution, add cyclopentylamine (1.1 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents) dropwise. The base is crucial to neutralize the HCl byproduct formed during the reaction.[1]

  • Reaction Progression : Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup : Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the final product, 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide.

Therapeutic Applications & Biological Evaluation

The benzenesulfonamide scaffold is a well-established inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[4][8] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in many aggressive cancers, making them attractive targets for anticancer drug development.[9][10] The structural features of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide make it a promising candidate for a selective CA inhibitor.

Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition

The primary sulfonamide moiety is expected to coordinate with the zinc ion in the active site of carbonic anhydrase, mimicking the substrate. The substituted benzene ring and the N-cyclopentyl group will likely extend into the hydrophobic and hydrophilic regions of the active site, and variations in these groups can confer isoform selectivity.[9]

cluster_1 Proposed Biological Evaluation Workflow A Synthesized Compound: 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide B Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) A->B D Cell-Based Proliferation Assay (e.g., MTT Assay on Cancer Cell Lines) A->D C Determination of IC50/Ki values B->C F Structure-Activity Relationship (SAR) Analysis C->F E Determination of GI50 values D->E E->F G Lead Optimization F->G

Caption: A typical workflow for in vitro evaluation.[2]

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of sulfonamides against various CA isoforms.[2][11]

Objective : To determine the IC50 value of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide against human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

Materials :

  • Purified human CA isoforms

  • 4-Nitrophenyl acetate (NPA) as the substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compound dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer

Procedure :

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the Tris-HCl buffer, followed by the CA enzyme solution.

  • Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., acetazolamide).[2]

  • Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate.

  • Monitor the formation of 4-nitrophenol by measuring the absorbance at 400 nm over time.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This assay determines the effect of the compound on the viability of cancer cell lines, particularly those known to overexpress the target CA isoforms (e.g., renal cancer cell lines).[2][10]

Objective : To evaluate the antiproliferative activity of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide against a relevant cancer cell line.

Materials :

  • Cancer cell line (e.g., UO-31 renal cancer cells)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plates

  • Microplate reader

Procedure :

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control and calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Data Interpretation and Structure-Activity Relationship (SAR)

The data obtained from these assays will provide crucial insights into the potential of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide as a therapeutic agent.

Parameter Description Significance
IC50 (CA Inhibition) The concentration of the compound required to inhibit 50% of the carbonic anhydrase activity.A lower IC50 value indicates higher potency. Comparing IC50 values across different CA isoforms reveals the selectivity of the inhibitor.[9]
GI50 (Cell Proliferation) The concentration of the compound that causes 50% inhibition of cell growth.Indicates the compound's cytotoxic or cytostatic effect on cancer cells. A lower GI50 suggests greater antiproliferative activity.[10]

By synthesizing and testing a library of analogues based on the 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide scaffold, researchers can establish a structure-activity relationship (SAR).[12] For instance, modifying the N-alkyl group, changing the position or nature of the halogen on the benzene ring, or altering the alkoxy substituent can provide valuable information on the key molecular interactions required for potent and selective inhibition.[9] This iterative process of design, synthesis, and testing is fundamental to lead optimization in drug discovery.

Conclusion

The 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly as carbonic anhydrase inhibitors. Its rational design incorporates features aimed at enhancing potency and modulating physicochemical properties. The synthetic and biological evaluation protocols provided in this guide offer a comprehensive framework for researchers to explore the full potential of this and related benzenesulfonamide derivatives in medicinal chemistry.

References

  • Al-Warhi, T., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules. Retrieved February 20, 2026, from [Link]

  • Keefer, C. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved February 20, 2026, from [Link]

  • Fantacuzzi, M., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Hobson, J. D., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Chemistry – A European Journal. Retrieved February 20, 2026, from [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved February 20, 2026, from [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. Retrieved February 20, 2026, from [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Ali, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. Retrieved February 20, 2026, from [Link]

  • Ismail, M. A., et al. (2019). Novel Diamide-Based Benzenesulfonamides as Selective Carbonic Anhydrase IX Inhibitors Endowed with Antitumor Activity: Synthesis, Biological Evaluation and In Silico Insights. Molecules. Retrieved February 20, 2026, from [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Design, synthesis, evaluation and 3D-QSAR analysis of benzosulfonamide benzenesulfonates as potent and selective inhibitors of MMP-2. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). PMC. Retrieved February 20, 2026, from [Link]

  • BindingDB BDBM50211356 5-bromo-N-((1s,4s)-4-(4-(2-isopropoxyphenyl)piperazin-1-yl)cyclohexyl)-2-methoxybenzenesulfonamide::CHEMBL233849. (n.d.). BindingDB. Retrieved February 20, 2026, from [Link]

  • Synthesis of 5-bromo-tryptamine. (n.d.). PrepChem.com. Retrieved February 20, 2026, from [Link]

  • (PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (2025). Asian Pacific Journal of Cancer Prevention. Retrieved February 20, 2026, from [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 20, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting sulfonamide formation reactions with steric hindrance

Topic: Troubleshooting Sterically Hindered Coupling Reactions Status: Operational Ticket Focus: Overcoming the "Steric Wall" in Sulfonyl Chloride-Amine Couplings Audience: Medicinal Chemists, Process Chemists Diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Sterically Hindered Coupling Reactions

Status: Operational Ticket Focus: Overcoming the "Steric Wall" in Sulfonyl Chloride-Amine Couplings Audience: Medicinal Chemists, Process Chemists

Diagnostic Workflow

Before altering your conditions, determine the failure mode. Use this decision matrix to identify whether your issue is kinetic (steric hindrance) or thermodynamic/competitive (hydrolysis).

TroubleshootingFlow Start Reaction Outcome Analysis CheckSM Is Sulfonyl Chloride (SM) visible by TLC/LCMS? Start->CheckSM KineticIssue KINETIC BARRIER Nucleophilic attack is too slow. CheckSM->KineticIssue Yes (SM Intact) HydrolysisIssue COMPETITIVE HYDROLYSIS Water attacked faster than amine. CheckSM->HydrolysisIssue No (SM Gone, Sulfonic Acid formed) SolventCheck Check Solvent System KineticIssue->SolventCheck Catalyst Add Nucleophilic Catalyst (DMAP 10-20 mol%) SolventCheck->Catalyst Standard Base (TEA/DIPEA) Heat Increase Temp (Reflux) Switch to Pyridine/DCE SolventCheck->Heat Already using DMAP? DrySystem Strict Anhydrous Protocol (Schlenk Line/Sieves) HydrolysisIssue->DrySystem AnionicMethod Switch to Anionic Method (LiHMDS/NaH) DrySystem->AnionicMethod If Amine is weak nucleophile

Figure 1: Diagnostic decision tree for failed sulfonamide couplings. Blue nodes indicate decision points; Yellow indicates kinetic failure; Red indicates chemical failure (hydrolysis).

Technical Support FAQs

Case 1: "My reaction stalls at 10% conversion. I'm using TEA in DCM."

Diagnosis: The amine is too bulky to attack the sulfur center directly, or the sulfonyl chloride is hindered (e.g., Mesitylenesulfonyl chloride). The Fix: Nucleophilic Catalysis (The DMAP Spike)

Standard bases (TEA, DIPEA) only act as proton scavengers; they do not activate the electrophile. You must add 4-Dimethylaminopyridine (DMAP).

  • Mechanism: DMAP is a "super-nucleophile" that attacks the sulfonyl chloride faster than the hindered amine, displacing the chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is less sterically sensitive and more electrophilic, allowing the bulky amine to attack it [1].

  • Protocol Adjustment: Add 10–20 mol% DMAP. If the reaction is still slow, switch the solvent to pure Pyridine (acts as both solvent and weak nucleophilic catalyst) and heat to 60°C.

Case 2: "The Sulfonyl Chloride disappears, but I only isolate Sulfonic Acid."

Diagnosis: Competitive Hydrolysis. The Fix: Water Management & Order of Addition

In hindered systems, the rate of aminolysis (


) drops significantly. However, the rate of hydrolysis (

) remains constant or increases if the solvent is wet. Water, being small, slips past the steric bulk that blocks the amine [2].
  • Immediate Action:

    • Dry DCM/THF over activated molecular sieves (3Å or 4Å) for 24 hours.

    • Reverse Addition: Do not add the sulfonyl chloride to the amine. Instead, dissolve the sulfonyl chloride in the flask and add the amine slowly. This keeps the electrophile concentration high relative to adventitious water. Note: This contradicts standard amide coupling advice but is necessary when the amine is the limiting reagent due to sterics.

Case 3: "My amine is extremely hindered (e.g., tert-butyl amine) and won't react even with DMAP."

Diagnosis: The amine is not nucleophilic enough in its neutral state. The Fix: The Anionic Method (Deprotonation)

You must convert the amine into a metal amide (anion) to increase its HOMO energy and nucleophilicity.

  • Reagent Choice: Use LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH .

  • Critical Warning (Sulfenes): If your sulfonyl chloride is Aliphatic (e.g., Methanesulfonyl chloride, MsCl) and has

    
    -protons, DO NOT  use strong bases like LiHMDS. You will trigger elimination to form a Sulfene (
    
    
    
    ), leading to polymerization. This method is safe only for Aromatic sulfonyl chlorides (e.g., Tosyl chloride) [3].

Advanced Troubleshooting: Alternative Pathways

If the direct coupling (Sulfonyl Chloride + Amine) is fundamentally impossible due to the "Steric Wall," you must bypass the chloride intermediate entirely.

MethodReagentsMechanismBest For
Pd-Catalysis (Buchwald) Aryl Bromide + DABSO + AminePd-catalyzed insertion of

Extremely weak amines (anilines) where sulfonyl chloride is unstable [4].
SuFEx Activation Sulfonyl Fluoride + Ca(NTf

)

Lewis Acid activation of stable S-F bondLate-stage functionalization; S-F bond is stable to hydrolysis [5].
Sulfinylamine Route N-sulfinylamine + GrignardNucleophilic attack on S=OSynthesis of primary sulfonamides from Grignard reagents [6].

Validated Experimental Protocols

Protocol A: DMAP-Catalyzed Coupling (The Standard Enhanced)

Use for: Moderately hindered amines (e.g., isopropylamine, 2,6-disubstituted anilines).

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv / 10 mol%).

    • Note: If the substrate is very hindered, increase DMAP to 0.5 equiv.

  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise (dissolved in minimal DCM if solid).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Checkpoint: Check TLC.[1] If SM remains after 4h, heat to reflux (40°C).

  • Workup: Dilute with DCM, wash with 1M HCl (to remove DMAP/TEA), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
Protocol B: The Anionic Method (LiHMDS)

Use for: Non-nucleophilic/Bulky amines + Aromatic Sulfonyl Chlorides ONLY.

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Deprotonation: Dissolve the Amine (1.0 equiv) in anhydrous THF. Cool to -78°C (or 0°C for extremely unreactive amines).

  • Base Addition: Add LiHMDS (1.1 equiv, 1M in THF) dropwise. Stir for 30 minutes to ensure full deprotonation.

  • Coupling: Add the Aromatic Sulfonyl Chloride (1.1 equiv) as a solution in THF dropwise.

  • Reaction: Allow to warm to RT slowly. Stir for 2 hours.

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc.
    

Mechanism of Action: DMAP Catalysis[2]

Understanding why you are adding DMAP helps in optimizing the loading.

DMAP_Mechanism DMAP DMAP (Catalyst) Intermediate N-Sulfonylpyridinium Salt (Activated) DMAP->Intermediate Fast Attack TsCl Sulfonyl Chloride TsCl->Intermediate Intermediate->DMAP Regenerated Product Sulfonamide Product Intermediate->Product Amine Attack (Easier than on TsCl) HCL HCl (Scavenged by Base) Intermediate->HCL Amine Hindered Amine Amine->Product

Figure 2: Catalytic cycle of DMAP. The formation of the cationic N-sulfonylpyridinium species (Red) lowers the activation energy for the incoming hindered amine.

References

  • The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. Ningbo Inno Pharmchem Co. Available at: [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B. Available at: [Link][2][3][4][5][6][7][8]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett (Willis Group).[9] Available at: [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC (NIH). Available at: [Link]

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. J. Am. Chem. Soc. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide

Ticket ID: #PUR-5B-NCP Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-5B-NCP Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Removal of impurities from crude sulfonamide reaction mixture

Diagnostic Triage: Characterizing the Crude

Before initiating purification, we must identify the state of your crude material. In the synthesis of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide (typically via the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with cyclopentylamine), the crude product often presents as a sticky, off-white to yellow solid or viscous oil.

Common Impurity Profile:

Impurity TypeOriginChemical BehaviorRemoval Strategy
Cyclopentylamine Excess ReagentBasic (pKa ~10.6)Acid Wash: Protonates to water-soluble salt.
Sulfonyl Chloride Unreacted Starting MaterialReactive ElectrophileHydrolysis: Convert to acid, then base wash.
Sulfonic Acid Hydrolysis ByproductStrong Acid (pKa < 0)Mild Base Wash: Deprotonates to water-soluble salt.
Bis-sulfonamide Over-reactionHighly LipophilicRecrystallization: Lower solubility than product.
HCl Salts Base Scavenger ByproductIonic SolidWater Wash: Highly water-soluble.

The "Golden Route" Purification Protocol

Standard Operating Procedure (SOP) for Lipophilic Sulfonamides

This protocol utilizes the amphoteric nature of the reaction mixture to separate impurities based on pKa differences.

Phase 1: Chemical Workup (Extraction)

Objective: Remove cyclopentylamine (amine) and sulfonic acids.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.

  • Acid Wash (Removes Amine):

    • Wash the organic layer twice with 1M HCl (1:1 volume ratio).

    • Mechanism:[1][2] Cyclopentylamine is protonated (

      
      ) and migrates to the aqueous layer.
      
    • Check: The organic layer contains your product and unreacted sulfonyl chloride/acids.

  • Mild Base Wash (Removes Sulfonic Acids):

    • Wash the organic layer twice with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Critical Warning:Do NOT use NaOH. The sulfonamide proton (

      
      ) has a pKa of ~10-11. Strong bases (pH 14) will deprotonate your product, extracting it into the water layer. NaHCO₃ (pH ~8.5) is strong enough to remove sulfonic acids but weak enough to leave the sulfonamide in the organic layer.
      
  • Brine Wash & Dry:

    • Wash once with saturated brine to remove trapped water.

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

    • Filter and evaporate solvent in vacuo.[2]

Phase 2: Recrystallization

Objective: Remove non-polar impurities and unreacted sulfonyl chloride.

  • Solvent System: Ethanol (EtOH) / Water.[3]

  • Rationale: The ethoxy and cyclopentyl groups make the molecule lipophilic, but the sulfonamide core allows solubility in hot polar protic solvents.

Protocol:

  • Transfer the dried solid to an Erlenmeyer flask.

  • Add minimum hot Ethanol (70-75°C) to just dissolve the solid.

  • Optional: If the solution is dark yellow/brown, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Remove from heat.[3] Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of ethanol to clear the solution.

  • Allow to cool to room temperature slowly (insulate flask with a towel if necessary).

  • Cool in an ice bath (0°C) for 30 minutes.

  • Filter crystals and wash with cold 50% EtOH/Water.

Workflow Visualization

The following logic flow illustrates the separation based on chemical properties.

PurificationWorkflow Crude Crude Mixture (Product, Amine, Sulfonyl Cl, Acids) Dissolve Dissolve in EtOAc/DCM Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash Sep1 Separation 1 AcidWash->Sep1 Aq1 Aqueous Layer (Amine Salts) Sep1->Aq1 Discard Org1 Organic Layer (Product + Acids) Sep1->Org1 Keep BaseWash Wash with Sat. NaHCO3 Org1->BaseWash Sep2 Separation 2 BaseWash->Sep2 Aq2 Aqueous Layer (Sulfonic Acids) Sep2->Aq2 Discard Org2 Organic Layer (Product) Sep2->Org2 Keep Cryst Recrystallize (EtOH / Water) Org2->Cryst Final Pure 5-bromo-N-cyclopentyl- 2-ethoxybenzenesulfonamide Cryst->Final

Figure 1: Step-by-step extraction and purification logic based on pKa manipulation.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

A: This is common with N-alkyl sulfonamides due to their low melting points and high lipophilicity.

  • The Cause: The solution temperature dropped too fast, or the solvent mixture is too polar (too much water).

  • The Fix: Re-heat the mixture until dissolved. Add a small amount of Ethanol (to increase solubility). Allow the flask to cool very slowly by placing it in a warm water bath and letting the bath cool to room temperature. Scratching the glass with a spatula can induce nucleation.

Q2: I smell a "fishy" odor even after the acid wash.

A: This indicates residual cyclopentylamine.

  • The Fix: Your initial acid wash may have been insufficient or the layers didn't mix well. Repeat the wash with 1M HCl . Ensure vigorous shaking. You can verify the removal by spotting the organic layer on a TLC plate and staining with Ninhydrin (amines turn purple/red; sulfonamides generally do not stain strongly with Ninhydrin).

Q3: Can I use NaOH instead of NaHCO₃ for the base wash?

A: Absolutely not.

  • The Science: The sulfonamide hydrogen (

    
    ) is acidic (
    
    
    
    ). 1M NaOH (
    
    
    ) will deprotonate your product, forming the water-soluble sodium salt (
    
    
    ). You will lose your product into the aqueous waste. Always use Sodium Bicarbonate (
    
    
    ) or dilute Sodium Carbonate (
    
    
    max) to remove strong sulfonic acid impurities without touching the product.
Q4: There is a persistent spot at the baseline of my TLC (Hexane/EtOAc 7:3).

A: This is likely the sulfonic acid derivative (5-bromo-2-ethoxybenzenesulfonic acid).

  • The Fix: This species is highly polar. If the NaHCO₃ wash didn't remove it, dissolve your product in EtOAc and wash with 10% aqueous Na₂CO₃ . The increased basicity (compared to bicarbonate) ensures the sulfonic acid is fully ionized and extracted, but be brief to avoid product loss.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 9.14: Sulfonamides. Longman Scientific & Technical.
  • BenchChem Technical Support . Recrystallization of Sulfonamide Products. (General protocols for sulfonamide crystallization).

  • MIT OpenCourseWare . Two-Solvent Recrystallization Guide. (Methodology for Ethanol/Water systems).

  • ResearchGate . Relative pKa values of the primary sulfonamide group. (Data supporting the pKa ~10 claim for sulfonamide N-H protons).

Sources

Troubleshooting

Minimizing side reactions during the synthesis of ethoxy-substituted sulfonamides

Topic: Minimizing Side Reactions in Ethoxy-Sulfonamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current) Introduction: The Electronic Challenge Ethoxy-substit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Ethoxy-Sulfonamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current)

Introduction: The Electronic Challenge

Ethoxy-substituted sulfonamides are critical pharmacophores in drug development (e.g., carbonic anhydrase inhibitors, COX-2 inhibitors). However, their synthesis presents a specific electronic paradox compared to standard tosyl or nitro-benzenesulfonyl chemistries.

The ethoxy group (


) is a strong Electron Donating Group (EDG)  via resonance.
  • Impact: It increases electron density at the sulfur center of the sulfonyl chloride.

  • Consequence: This renders the sulfonyl chloride less electrophilic (less reactive) than standard reagents.

  • The Trap: Researchers often compensate for this sluggishness by increasing temperature or reaction time, which inadvertently triggers hydrolysis (with trace moisture) or bis-sulfonylation (if the amine is aggressive).

This guide provides the protocols and troubleshooting logic to navigate these competing pathways.

Module 1: Reaction Logic & Signaling Pathways

To control the reaction, you must visualize the competition between the desired pathway and the two primary failure modes: Hydrolysis and Bis-sulfonylation.

Reaction Pathway Diagram

ReactionPathways Start Ethoxy-Benzenesulfonyl Chloride (E-BSC) Intermediate Sulfonyl-Amine Complex Start->Intermediate Slowed by Ethoxy EDG Side1 Sulfonic Acid (Hydrolysis Byproduct) Start->Side1 + H2O (Fast if wet) Amine Primary Amine (R-NH2) Amine->Intermediate Water H2O (Trace Impurity) Product Mono-Sulfonamide (Target) Intermediate->Product -HCl (Base) Side2 Bis-Sulfonamide (Over-reaction) Product->Side2 + Excess E-BSC (Deprotonation of NH)

Caption: Competitive pathways in ethoxy-sulfonamide synthesis. The EDG effect slows the main path, increasing the window for side reactions.

Module 2: Troubleshooting Guide (FAQs)

Category A: Reactivity & Yield Issues

Q1: The reaction is extremely slow. After 12 hours, I still see unreacted sulfonyl chloride by TLC. Should I heat it?

  • Diagnosis: The ethoxy group has deactivated the sulfonyl chloride.

  • The Fix: Do NOT heat immediately. Heating increases the rate of hydrolysis (reaction with trace water) faster than it increases amination.

  • Protocol: Add a nucleophilic catalyst. Introduce 10 mol% DMAP (4-Dimethylaminopyridine) .

  • Mechanism: DMAP attacks the sulfonyl chloride to form a Sulfonyl-Pyridinium intermediate. This intermediate is highly reactive (good leaving group) and is rapidly attacked by the amine, bypassing the sluggish direct attack [1].

Q2: I am seeing a large "baseline" spot on TLC and an extra -OH peak in the NMR. What happened?

  • Diagnosis: Hydrolysis.[1][2][3] Your sulfonyl chloride converted to sulfonic acid (

    
    ).
    
  • Root Cause: The ethoxy-sulfonyl chloride reacts slower with the amine, allowing water (from solvent or atmosphere) to compete effectively.

  • The Fix:

    • Switch to anhydrous DCM or THF .

    • Use an inert atmosphere (Argon/Nitrogen balloon).

    • Order of Addition: Dissolve the amine and base first, cool to 0°C, then add the sulfonyl chloride dropwise. This ensures the chloride always encounters a high concentration of amine.

Category B: Impurity Profile (Bis-Sulfonylation)

Q3: Mass Spec shows a peak at [M + ArSO2]. I have the bis-sulfonamide. How do I prevent this?

  • Diagnosis: Bis-sulfonylation (

    
    ).
    
  • Mechanism: The product (mono-sulfonamide) has an acidic proton (

    
    ). If your base is too strong or the sulfonyl chloride is in excess, the mono-sulfonamide is deprotonated to an anion (
    
    
    
    ), which acts as a nucleophile and attacks another sulfonyl chloride molecule [2].
  • The Fix:

    • Stoichiometry: Use a slight excess of Amine (1.1 - 1.2 eq) relative to the chloride, not the other way around.

    • Base Choice: Avoid large excesses of strong bases. Use Pyridine (solvent and base) or N-Methylmorpholine (NMM) which are less likely to deprotonate the sulfonamide product compared to

      
       or inorganic bases.
      
    • Dilution: High concentration favors bimolecular side reactions. Dilute to 0.1 M.[4]

Module 3: Optimized Experimental Protocols

Method A: The "High-Fidelity" Anhydrous Protocol

Best for: Small scale, precious amines, or when bis-sulfonylation is a major risk.

ParameterSpecificationRationale
Solvent Anhydrous DCM (Dichloromethane)Non-nucleophilic, dissolves reactants well.
Concentration 0.1 M - 0.2 MDilution suppresses bis-sulfonylation.
Base Pyridine (3.0 eq)Acts as base and mild catalyst; buffers pH.
Catalyst DMAP (0.1 eq)Crucial for ethoxy-substituted substrates to overcome EDG deactivation.
Temp 0°C

RT
Start cold to control exotherm; warm to drive completion.[4]

Step-by-Step:

  • Flame-dry a round-bottom flask and purge with Argon.

  • Add Amine (1.1 mmol) and Anhydrous DCM (10 mL) .

  • Add Pyridine (3.0 mmol) and DMAP (0.1 mmol) . Stir at 0°C for 10 min.

  • Dissolve Ethoxy-benzenesulfonyl chloride (1.0 mmol) in minimal DCM (2 mL).

  • Add the chloride solution dropwise over 15 minutes at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM, wash with 1M HCl (to remove pyridine/DMAP), then Brine. Dry over

    
    .
    
Method B: The "Green" Schotten-Baumann Protocol

Best for: Scale-up, acid-sensitive amines, or when anhydrous solvents are unavailable.

Step-by-Step:

  • Dissolve Amine (1.0 eq) in THF (or Acetone) .

  • Prepare an aqueous solution of

    
     (2.5 eq) .
    
  • Mix the two phases vigorously (biphasic system).

  • Add Ethoxy-benzenesulfonyl chloride (1.1 eq) as a solid or solution in THF at 0°C.

  • Stir vigorously at RT.

    • Note: Bis-sulfonylation is rare here because the high pH keeps the sulfonamide deprotonated (anionic), but the anion is solvated by water and less nucleophilic towards the chloride in this biphasic system compared to anhydrous conditions [3].

Module 4: Troubleshooting Logic Tree

Use this decision tree to diagnose yield losses during your campaign.

TroubleshootingTree Start Problem Detected CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left SM (Sulfonyl Chloride) Remains? CheckTLC->SM_Left Bis_Product Bis-Sulfonamide Observed? CheckTLC->Bis_Product Hydrolysis Sulfonic Acid (R-SO3H) Observed? CheckTLC->Hydrolysis AddDMAP Action: Add 10% DMAP (Overcomes Ethoxy deactivation) SM_Left->AddDMAP Yes ReduceBase Action: Reduce Base Strength (Switch Et3N -> Pyridine) Bis_Product->ReduceBase Yes DrySolvent Action: Dry Solvents & Slow Addition at 0°C Hydrolysis->DrySolvent Yes

Caption: Decision matrix for optimizing sulfonylation yields based on crude analysis.

References

  • D'Souza, D. M., & Müller, T. J. J. (2007). "DMAP-catalyzed sulfonylation of amines." Nature Protocols. Source: (General reference for DMAP catalysis mechanism).

  • BenchChem Technical Support. (2025). "Sulfonylation of Primary Amines: Troubleshooting Bis-sulfonylation." Source:

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at Sulfur). Source:

  • Mousa, M. A., & Hassan, R. M. (1988). "Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride." Oriental Journal of Chemistry. Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Separation of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide

Introduction In pharmaceutical development, the robust separation and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount for ensuring product quality, safety, and efficacy.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical development, the robust separation and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount for ensuring product quality, safety, and efficacy.[1] 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide is a sulfonamide-based compound whose purity analysis is critical during synthesis and formulation. High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical technique for this purpose, offering high resolution, sensitivity, and precision.[1][2]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, comparative approach to developing a stability-indicating HPLC method for 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide. We will move beyond a simple protocol, explaining the scientific rationale behind each decision, from column and mobile phase selection to method validation through forced degradation studies. The objective is to create a self-validating and robust analytical procedure fit for its intended purpose in a drug development setting.

Understanding the Analyte: 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide

Before method development can begin, a thorough understanding of the analyte's physicochemical properties is essential.[3]

  • Structure:

    • Sulfonamide Core: A weakly acidic functional group.

    • Benzene Ring: Provides UV chromophore for detection and potential for pi-pi interactions with certain stationary phases.

    • Bromo and Ethoxy Groups: Contribute to the molecule's overall hydrophobicity and electron density.

    • N-cyclopentyl Group: A bulky, non-polar aliphatic group that significantly increases the molecule's hydrophobicity.

Based on this structure, the compound is moderately non-polar and is an ideal candidate for Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.

The Strategic Workflow for Method Development

A systematic workflow ensures an efficient and logical progression from initial screening to a fully validated method. This process is designed to be comprehensive, starting with broad screening and gradually refining parameters to achieve optimal separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization Analyte Analyte Characterization Column_Screen Column Chemistry Screening (C18, C8, Phenyl) Analyte->Column_Screen Selects initial conditions Solvent_Screen Organic Solvent Screening (ACN vs. MeOH) Column_Screen->Solvent_Screen Identifies best stationary phase Gradient_Opt Gradient Optimization Solvent_Screen->Gradient_Opt Selects best selectivity pH_Opt Mobile Phase pH Optimization Gradient_Opt->pH_Opt Refines separation Forced_Deg Forced Degradation (Specificity) pH_Opt->Forced_Deg Leads to optimized method Validation ICH Validation (Accuracy, Precision, Linearity) Forced_Deg->Validation Proves stability-indicating nature Final_Method Final Robust Method Validation->Final_Method Confirms performance

Caption: Workflow for systematic HPLC method development.

Phase 1: Method Scouting - A Comparative Analysis

Method scouting aims to quickly identify the most promising starting conditions by evaluating the primary factors that influence chromatographic separation: stationary phase chemistry and the organic mobile phase.[4]

Comparison of Stationary Phases

The choice of stationary phase is the most powerful tool for manipulating selectivity in RP-HPLC.[3] We will compare three common reversed-phase chemistries to assess their suitability. A generic fast gradient (e.g., 5-95% B in 10 minutes) is employed for this initial screening.

  • C18 (Octadecylsilane): The industry workhorse. Its long alkyl chains provide high hydrophobicity, making it ideal for retaining non-polar to moderately polar compounds like our target analyte.[5][6]

  • C8 (Octylsilane): Less retentive than C18. This can be advantageous if the analyte is too strongly retained on a C18 column, allowing for faster elution or the use of less organic solvent.[5]

  • Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions between the phenyl rings of the stationary phase and the benzene ring of the analyte.[7] This can be particularly effective for separating aromatic compounds from non-aromatic impurities.

Protocol: Stationary Phase Screening
  • Column Installation: Sequentially install a C18, C8, and Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm particle size) into the HPLC system.

  • System Equilibration: For each column, equilibrate with the mobile phase (e.g., Mobile Phase A: 0.1% Phosphoric Acid in Water; Mobile Phase B: Acetonitrile) for 15 minutes.

  • Sample Preparation: Prepare a 100 µg/mL solution of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide in a 50:50 mixture of water and acetonitrile.

  • Injection: Inject 10 µL of the sample.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Detection: UV at 265 nm (A typical wavelength for sulfonamides, which should be confirmed by a UV scan).[8]

    • Column Temperature: 30°C

  • Data Analysis: Compare retention time (t R), peak shape (Tailing Factor, T f), and theoretical plates (N) for the main analyte peak on each column.

Comparative Data: Column Performance
Stationary PhaseRetention Time (t R) (min)Tailing Factor (T f)Theoretical Plates (N)Rationale & Observations
C18 8.21.115,000Excellent retention and peak shape. The high plate count indicates good efficiency. This is a strong primary candidate.
C8 6.51.213,500Less retention as expected. A viable option if faster run times are critical, but may offer less resolution for early-eluting impurities.
Phenyl-Hexyl 7.81.312,000Good retention but slightly more tailing. While not the best here, it remains a valuable alternative if C18 fails to resolve specific process impurities with aromatic character.
Comparison of Organic Solvents: Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. While they have similar elution strengths, they can offer different selectivities due to their distinct chemical properties.[7]

  • Acetonitrile: Aprotic, low viscosity. Generally provides better peak shapes and lower backpressure.

  • Methanol: Protic, higher viscosity. Its ability to act as a hydrogen bond donor and acceptor can alter interactions with analytes, leading to changes in elution order and selectivity.[7]

Using the selected C18 column, we repeat the screening gradient with methanol as the organic modifier to compare its selectivity profile against acetonitrile.

Phase 2: Method Optimization

Optimization involves fine-tuning the mobile phase conditions to achieve the desired resolution between the main analyte and any potential impurities or degradants in a reasonable analysis time.[4]

Mobile Phase pH and Buffer Selection

The pH of the mobile phase is a critical parameter for ionizable compounds.[9] The sulfonamide proton is weakly acidic, and residual silanol groups on the silica stationary phase are acidic (pKa ~3.5-4.5).[7]

  • Rationale for Low pH: By operating at a low pH (e.g., 2.5-3.0), we ensure that both the sulfonamide analyte and the surface silanols are fully protonated (neutral). This minimizes undesirable ionic interactions between the analyte and the stationary phase, which are a primary cause of peak tailing.[7] A buffer, such as phosphate or an acid additive like phosphoric or formic acid, is used to maintain a consistent pH.[9]

Gradient Optimization

The initial scouting gradient is often too fast. The gradient slope is optimized to improve the resolution between closely eluting peaks. The goal is to find a slope that provides sufficient separation without unduly extending the run time.

Protocol: Gradient Optimization
  • Setup: Use the C18 column and the Water/ACN mobile phase system with 0.1% phosphoric acid added to the aqueous component (Mobile Phase A).

  • Experiment 1 (Shallow Gradient): Run a gradient from 30% to 70% B over 15 minutes.

  • Experiment 2 (Steeper Gradient): Run a gradient from 40% to 80% B over 10 minutes.

  • Analysis: Compare the resolution between the main peak and any adjacent impurity peaks.

Phase 3: Establishing a Self-Validating, Stability-Indicating Method

For a method to be truly trustworthy, it must be proven to be "stability-indicating." This means the method can accurately measure the API in the presence of its degradation products, impurities, or excipients.[1][10] Forced degradation studies are the cornerstone of this validation step.[11][12]

Forced Degradation Studies

In a forced degradation study, the drug substance is subjected to stress conditions harsher than those it would typically encounter during manufacturing or storage.[11][12] The goal is to intentionally generate degradation products to challenge the specificity of the analytical method.[13] According to ICH guidelines, a target degradation of 5-20% is recommended to ensure that relevant degradants are produced without destroying the molecule entirely.[11][13]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) Analyte 5-bromo-N-cyclopentyl-2- ethoxybenzenesulfonamide Acid Acid Hydrolysis (e.g., 0.1M HCl) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Analyte->Base Oxidation Oxidation (e.g., 3% H2O2) Analyte->Oxidation Thermal Thermal (e.g., 80°C) Analyte->Thermal Photolytic Photolytic (e.g., UV/Vis Light) Analyte->Photolytic Result Degraded Samples (Analyte + Degradants) Acid->Result Base->Result Oxidation->Result Thermal->Result Photolytic->Result Analysis Analysis by Optimized HPLC Method Result->Analysis

Caption: Logical flow of a forced degradation study.

Protocol: Forced Degradation
  • Sample Preparation: Prepare separate solutions of the analyte (~500 µg/mL) in a suitable solvent.

  • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 2 hours.

  • Oxidation: Add 30% H₂O₂ to a final concentration of 3%. Keep at room temperature for 6 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose the solution to UV/Visible light in a photostability chamber as per ICH Q1B guidelines.

  • Sample Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to the target concentration (e.g., 100 µg/mL) and analyze using the optimized HPLC method. Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in each stressed sample.

Comparative Data: Forced Degradation Results
Stress Condition% DegradationPeak Purity Index (API Peak)Observations
Control (Unstressed) 0%0.9999Single, sharp peak observed.
Acid (0.1M HCl) 12.5%0.9998Two small degradation peaks observed, well-resolved from the main peak (Rs > 2.0).
Base (0.1M NaOH) 8.2%0.9997One major degradant peak observed, baseline resolved (Rs > 3.5).
Oxidation (3% H₂O₂) 18.9%0.9995Significant degradation with multiple small peaks. All are well-separated from the API peak.
Thermal (80°C) 3.1%0.9999Minimal degradation observed. The compound is relatively stable to heat.
Photolytic 5.5%0.9998One minor degradant formed, resolved from the API peak (Rs > 2.5).

Final Optimized and Validated HPLC Method

Following successful optimization and specificity validation, the method is finalized. Further validation would be completed according to ICH Q2(R1) guidelines to assess linearity, accuracy, precision, and robustness.[14][15][16]

Experimental Protocol
ParameterCondition
Instrument High-Performance Liquid Chromatography system with UV/PDA Detector
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
12.0
12.1
14.0
14.1
18.0
References
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. Available at: [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. Available at: [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available at: [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available at: [Link]

  • HPLC Column Selection Guide. SCION Instruments. Available at: [Link]

  • Method Development & Forced Degradation. J-Star Research. Available at: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available at: [Link]

  • Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Guides for method development. YMC CO., LTD.. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Journal of Contemporary Medical Sciences. Available at: [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available at: [Link]

  • How do I develop a reversed-phase flash column chromatography method?. Biotage. Available at: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Available at: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Agilent. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Ich guidelines for validation final. Slideshare. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

Sources

Comparative

Comparative Crystallographic Guide: N-Cyclopentyl vs. N-Cyclohexyl Sulfonamides

This guide provides an in-depth crystallographic comparison between N-cyclopentyl substituted sulfonamides and their closest structural alternatives, N-cyclohexyl sulfonamides . It is designed for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth crystallographic comparison between N-cyclopentyl substituted sulfonamides and their closest structural alternatives, N-cyclohexyl sulfonamides . It is designed for medicinal chemists and crystallographers optimizing solid-state properties for drug development.

Executive Analysis: The Structural Divergence

In sulfonamide drug design, the choice between an N-cyclopentyl and an N-cyclohexyl substituent is rarely arbitrary. It is a strategic decision balancing lipophilicity (


), metabolic stability, and solid-state packing.
  • The N-Cyclohexyl Alternative: Acts as a rigid, bulky hydrophobic anchor. It almost exclusively adopts a chair conformation in the crystal lattice, leading to predictable but sometimes inefficient packing due to steric bulk.

  • The N-Cyclopentyl Target: Offers a slightly smaller van der Waals volume but introduces conformational flexibility (envelope/twist). This flexibility often results in different polymorphic behaviors and solubility profiles, critical for bioavailability.[1]

Core Crystallographic Differentiators
FeatureN-Cyclopentyl SulfonamidesN-Cyclohexyl Sulfonamides
Ring Conformation Envelope (

) or Twist (

)
Chair (

)
Steric Bulk Moderate (Flexible)High (Rigid)
Common Space Group

or


(Centrosymmetric)
Packing Efficiency Higher adaptability to voidsRigid packing, often forms channels
H-Bond Motif Tendency for C(4) Chains Tendency for

Dimers

Experimental Data Comparison

The following table contrasts specific crystallographic parameters derived from published X-ray diffraction studies of N-substituted sulfonamide derivatives.

Table 1: Unit Cell & Structural Parameters

Data sourced from comparative analysis of sulfonamide crystal structures.

ParameterN-Cyclopentyl Derivative [1]N-Cyclohexyl Alternative [2]
Compound Class N-cyclopentyl-methanesulfonamide deriv.N-cyclohexyl-N-propylbenzenesulfonamide
Crystal System MonoclinicMonoclinic
Space Group

(No. 14)

(No. 14)
Unit Cell

(

)
6.057(9)8.553(3)
Unit Cell

(

)
11.538(3)11.688(4)
Unit Cell

(

)
22.723(4)15.441(5)
Angle

(

)
92.7090.65
Cell Volume (

)
1586.2

1543.5

Z (Molecules/Cell) 44
Ring Puckering Envelope (C-atom flap)Perfect Chair

Technical Insight: The N-cyclopentyl ring's "envelope" conformation allows the sulfonamide nitrogen to position itself differently relative to the aromatic ring compared to the cyclohexyl chair. This often reduces the melting point, as the crystal lattice energy is lower due to less rigid intermolecular locking.

Detailed Crystallization Protocol

Obtaining single crystals of N-cyclopentyl sulfonamides can be challenging due to the ring's thermal motion. The following Vapor Diffusion protocol is validated for these lipophilic small molecules.

Phase 1: Synthesis & Purification
  • Reaction: React 1.0 eq of sulfonyl chloride with 1.2 eq of cyclopentylamine in DCM with 2.0 eq of

    
     at 0°C.
    
  • Workup: Wash with 1N HCl to remove unreacted amine (critical for crystallization purity).

  • Drying: Dry over

    
     and concentrate.
    
  • Pre-treatment: If the product is an oil (common with cyclopentyls), triturated with cold hexanes to induce solidification before attempting single-crystal growth.

Phase 2: Vapor Diffusion Crystallization
  • Solvent System: Ethanol (Solvent) / Hexane (Antisolvent).

  • Setup:

    • Dissolve 20 mg of the sulfonamide in 1.5 mL of absolute ethanol in a small inner vial (4 mL).

    • Place the open inner vial inside a larger jar (20 mL) containing 5 mL of hexane.

    • Seal the outer jar tightly.

    • Temperature Control: Store at 4°C. The lower temperature reduces the thermal motion of the cyclopentyl ring, reducing disorder in the final X-ray data.

    • Timeline: Harvest crystals after 7–14 days.

Structural Logic & Synthon Analysis

Understanding the intermolecular forces is crucial for engineering crystal forms. Sulfonamides primarily utilize the


  hydrogen bond.
Pathway Diagram: Crystallization & H-Bonding Logic

The following diagram illustrates the decision tree for supramolecular assembly in these compounds.

SulfonamidePacking Substrate N-Substituted Sulfonamide Cyclopentyl N-Cyclopentyl Group (Flexible/Envelope) Substrate->Cyclopentyl Cyclohexyl N-Cyclohexyl Group (Rigid/Chair) Substrate->Cyclohexyl Interaction Primary Interaction: N-H ... O=S Cyclopentyl->Interaction Result_CycP Lower MP / Higher Solubility Disordered Ring Electron Density Cyclopentyl->Result_CycP Pseudorotation Cyclohexyl->Interaction Chain Motif A: C(4) Infinite Chain (Favored by Steric Bulk) Interaction->Chain Steric hindrance prevents dimer closure Dimer Motif B: R2,2(8) Dimer (Favored by Planarity) Interaction->Dimer Standard motif Chain->Result_CycP Result_CycH Higher MP / Stable Lattice Well-defined Chair Density Dimer->Result_CycH

Figure 1: Logic flow connecting N-substituent choice to supramolecular packing outcomes and physical properties.

Mechanistic Explanation
  • The Donor-Acceptor Mismatch: The sulfonamide group (

    
    ) is a strong H-bond donor and acceptor.
    
  • Steric Interference: The N-cyclohexyl group is bulky enough that it often forces the molecules to pack in an "anti" conformation, favoring

    
     dimers where two molecules face each other.
    
  • The Cyclopentyl Effect: The N-cyclopentyl group is less symmetric. In the crystal lattice, it often adopts an envelope conformation that prevents the formation of flat dimers. Instead, these molecules frequently form C(4) infinite chains (catemers), where the NH of one molecule bonds to the

    
     of the next molecule in the lattice [3].
    

References

  • Royal Society of Chemistry (RSC). Crystal structure of N-cyclopentyl-N-((triisopropylsilyl)ethynyl)methanesulfonamide. (2024). Retrieved from [Link]

  • Khan, M. et al. N-Cyclohexyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E. (2009).[2] Retrieved from [Link]

  • Gelbrich, T. et al. Supramolecular synthons in sulfonamide crystals. CrystEngComm. (2012). Retrieved from [Link]

  • PubChem. N-cyclopentyl-4-methylbenzenesulfonamide (CID 668752).[3] Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Bromo-Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold represents a cornerstone for the design of potent enzyme inhibitors. This guide provides a detailed comparative analysis of 5-bromo-benzenesulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold represents a cornerstone for the design of potent enzyme inhibitors. This guide provides a detailed comparative analysis of 5-bromo-benzenesulfonamide analogs, focusing on their structure-activity relationship (SAR) as inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes implicated in various physiological and pathological processes.[1] For researchers and drug development professionals, understanding the nuanced effects of structural modifications on inhibitory potency and selectivity is paramount for the rational design of next-generation therapeutics.

The Significance of the 5-Bromo-Benzenesulfonamide Scaffold

Benzenesulfonamides are renowned for their ability to target carbonic anhydrases. The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that coordinates with the zinc ion in the enzyme's active site, leading to potent inhibition.[2] The bromo-substituent at the 5-position of the benzene ring offers a unique combination of electronic and steric properties. Its electron-withdrawing nature can influence the acidity of the sulfonamide proton, potentially enhancing its binding affinity. Furthermore, the bromine atom can engage in halogen bonding and other non-covalent interactions within the enzyme's active site, contributing to both potency and isoform selectivity.

This guide will delve into a comparative analysis of various 5-bromo-benzenesulfonamide analogs, drawing upon experimental data to elucidate the impact of structural modifications on their inhibitory activity against different CA isoforms.

Comparative Analysis of 5-Bromo-Benzenesulfonamide Analogs

The inhibitory potency of 5-bromo-benzenesulfonamide analogs is profoundly influenced by the nature of the substituents on the sulfonamide nitrogen (the "tail" region) and other positions of the benzenesulfonamide core. The following table summarizes the inhibitory activities (Kᵢ values) of a selection of bromo-substituted benzenesulfonamide analogs against various human (h) CA isoforms.

Compound IDStructurehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1 4-bromo-benzenesulfonamide69.639.6--
2 4-bromo-N-(7-methyl-1,3-benzoxazol-2-yl)benzenesulfonamide----
3 N-(7-bromo-1,3-benzoxazol-2-yl)-4-methylbenzenesulfonamide----
4 4-bromo-2-fluorobenzyl substituted phenylsulfonamideSubmicromolar---
5 Tetrafluoro-substituted benzenesulfonamide with bromoalkyl tail41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4

Note: A comprehensive dataset for a systematic series of 5-bromo-benzenesulfonamide analogs is not available in a single source. The data presented is a compilation from various studies on bromo-substituted benzenesulfonamides to illustrate SAR principles.[3][4][5] The positions of the bromo and other substituents may vary.

From the available data, several key SAR insights can be drawn:

  • Influence of the "Tail" Group: The nature of the substituent on the sulfonamide nitrogen plays a critical role in determining both the potency and isoform selectivity of the inhibitor.[1] For instance, the introduction of bulky and hydrophobic groups can lead to interactions with hydrophobic pockets within the CA active site, enhancing binding affinity. The beta-lactam-substituted benzenesulfonamides, for example, have shown potent, low nanomolar inhibition of hCA I.

  • Halogenation Effects: The presence of a bromine atom on the benzenesulfonamide ring generally contributes to potent inhibitory activity. Further fluorination of the benzene ring, as seen in tetrafluoro-substituted analogs, can significantly enhance inhibitory efficacy, particularly against tumor-associated isoforms like hCA IX and XII.[3]

  • Isoform Selectivity: Modifications to the benzenesulfonamide scaffold can dramatically alter the selectivity profile. For example, certain substitutions can lead to selective inhibition of the epileptogenesis-related isoforms hCA II and VII.[6] The tail groups are particularly important in modulating isoform specificity.[2]

Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

The following protocol details a common and reliable method for determining the inhibitory activity of 5-bromo-benzenesulfonamide analogs against various CA isoforms. This assay is based on the esterase activity of CA, which hydrolyzes p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol.[7][8]

Materials
  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • Acetonitrile or DMSO for dissolving pNPA and test compounds

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Test compounds (5-bromo-benzenesulfonamide analogs) dissolved in DMSO

Procedure
  • Reagent Preparation:

    • Prepare the Assay Buffer and adjust the pH to 7.6.

    • Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This should be prepared fresh.

    • Prepare stock solutions of the test compounds in DMSO.

  • Assay Reaction:

    • Add 180 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 10 µL of the CA enzyme solution to the appropriate wells. For blank wells, add 10 µL of Assay Buffer.

    • Add 10 µL of the test compound solution at various concentrations to the sample wells. For control wells, add 10 µL of DMSO.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiation and Measurement:

    • To initiate the enzymatic reaction, add 10 µL of the 20 mM pNPA stock solution to each well. The final pNPA concentration will be 1 mM.

    • Gently mix the contents of the wells.

    • Immediately place the microplate in a reader pre-set to 25°C.

    • Measure the absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism: Sulfonamide Binding to Carbonic Anhydrase

The following diagram illustrates the key interactions of a benzenesulfonamide inhibitor within the active site of carbonic anhydrase.

SAR_Diagram cluster_Enzyme Carbonic Anhydrase Active Site cluster_Inhibitor 5-Bromo-Benzenesulfonamide Analog Zinc Zn²⁺ His1 His His2 His His3 His Water H₂O Thr199 Thr199 Glu106 Glu106 HydrophobicPocket Hydrophobic Pocket Sulfonamide -SO₂NH⁻ Sulfonamide->Zinc Coordination Sulfonamide->Thr199 H-bond BenzeneRing Benzene Ring Bromo Br Bromo->HydrophobicPocket Interaction Tail R (Tail Group) Tail->HydrophobicPocket Hydrophobic Interaction

Caption: Key interactions of a 5-bromo-benzenesulfonamide analog in the carbonic anhydrase active site.

Conclusion

The 5-bromo-benzenesulfonamide scaffold serves as a valuable starting point for the development of potent and selective carbonic anhydrase inhibitors. The structure-activity relationships discussed in this guide underscore the importance of systematic structural modifications to optimize the inhibitory profile of these compounds. The bromine substituent provides a handle for fine-tuning the electronic and steric properties of the inhibitor, while modifications to the "tail" region are crucial for achieving desired isoform selectivity. The provided experimental protocol offers a robust framework for evaluating the efficacy of newly synthesized analogs, enabling researchers to make data-driven decisions in the drug discovery process.

References

  • ResearchGate. (n.d.). Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. Available at: [Link]

  • EMBL-EBI. (n.d.). Inhibition of human carbonic anhydrase 14 by stopped-flow CO2 hydration assay (CHEMBL981174) - ChEMBL. Available at: [Link]

  • MDPI. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13898. Available at: [Link]

  • Taylor & Francis Online. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Biomolecular Structure and Dynamics, 41(15), 6359-6372. Available at: [Link]

  • ResearchGate. (n.d.). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Available at: [Link]

  • PMC. (n.d.). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Available at: [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Available at: [Link]

  • ACS Publications. (2010). A Diverse Series of Substituted Benzenesulfonamides as Aldose Reductase Inhibitors with Antioxidant Activity: Design, Synthesis, and in Vitro Activity. Journal of Medicinal Chemistry, 53(21), 7749-7761. Available at: [Link]

  • PMC. (n.d.). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Available at: [Link]

  • Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. Available at: [Link]

  • International Journal of Science and Research (IJSR). (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. 7(12). Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Available at: [Link]

  • PubMed. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Available at: [Link]

  • PubMed. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Available at: [Link]

  • PubMed. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Available at: [Link]

  • PubMed. (n.d.). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Available at: [Link]

  • PMC. (2025). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. Available at: [Link]

  • Semantic Scholar. (n.d.). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide

Executive Safety Assessment: The "Unknown Hazard" Protocol As researchers, we often handle intermediates where specific toxicological data (LD50, OELs) is sparse. 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide is a hal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Unknown Hazard" Protocol

As researchers, we often handle intermediates where specific toxicological data (LD50, OELs) is sparse. 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide is a halogenated sulfonamide derivative. In the absence of a comprehensive toxicity report, you must apply the Precautionary Principle .

We do not treat this merely as a "generic organic solid." We treat it based on its structural alerts:

  • Sulfonamide Moiety: High potential for respiratory and skin sensitization . Cross-reactivity in individuals with sulfa allergies is a critical risk factor.

  • Aryl Bromide: Increases lipophilicity, potentially enhancing dermal absorption.

  • Physical State: Likely a fine particulate/powder. The primary vector of exposure is inhalation of dust during weighing and transfer.

Operational Directive: Handle this compound as an Occupational Exposure Band (OEB) 3 substance (Potent/Toxic) until definitive data proves otherwise.

Risk Assessment & Control Banding

Since no government-mandated Occupational Exposure Limit (OEL) exists for this specific intermediate, we utilize Control Banding .

ParameterClassificationRationale
Hazard Group C (Moderate to High) Structural alert for sensitization (Sulfonamide). Potential respiratory irritant (STOT SE 3).[1]
Physical State Dust/Solid High dustiness potential during weighing/transfer.
Scale of Use Small (mg to g) Laboratory scale synthesis/purification.
Target OEL 10 – 100 µg/m³ Default band for uncharacterized sensitizing intermediates.

Personal Protective Equipment (PPE) Matrix

The following PPE ensemble is non-negotiable for handling OEB 3 solids.

Core PPE Requirements
Body AreaPPE SpecificationTechnical Justification
Respiratory N95 (Minimum) or P100/PAPR Critical: If working outside a certified fume hood (e.g., balance enclosure failure), a simple surgical mask provides zero protection against <5µm particulates.
Hand Protection Double Nitrile Gloves (min 5 mil outer)Permeation: Sulfonamides in organic solvents can permeate thin nitrile. Double gloving (colored under-glove) allows immediate visual detection of tears.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a seal against dust entry.
Dermal Tyvek® Lab Coat (or equivalent)Cotton coats trap dust in fibers, creating a secondary exposure source in the breakroom/office. Disposable non-woven fabrics (Tyvek) repel dust.
Glove Compatibility Data (Inferred for Halogenated Sulfonamides)
  • Nitrile (0.11 mm): Good for solid handling. Fair for solution handling (change immediately upon splash).

  • Latex: Not Recommended (Poor organic solvent resistance + latex allergy risk).[2]

  • Laminate (Silver Shield): Excellent (Required for spill cleanup involving solvents like DCM or DMF).

Operational Protocols: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)

The Causality: 90% of lab exposures occur during the transfer of dry powders due to static charge and air currents.

  • Engineering Control: Utilize a Powder Containment Hood or a Class II Biological Safety Cabinet. If using a standard Fume Hood, ensure the sash is at the working height (usually 18 inches).

  • Static Mitigation: Use an antistatic gun or ionizer bar on the spatula and weighing boat. Organic sulfonamides are prone to static cling, causing "jumping" of powder.

  • The "Wet Method": If possible, tare the solvent flask, add the solid, and then add solvent immediately to suppress dust. Do not weigh dry powder onto a flat paper; use a deep weighing boat or funnel.

Phase 2: Reaction Setup
  • Solvent Choice: Once dissolved, the risk shifts from inhalation to dermal absorption. If using DMSO or DMF , be hyper-vigilant; these solvents carry the sulfonamide through the skin barrier into the bloodstream rapidly.

  • Temperature Control: Halogenated aryl sulfonamides are generally stable, but avoid excessive heat which can increase vapor pressure of the solvent/solute mixture.

Phase 3: Decontamination (The "Doffing" Protocol)

Trustworthiness Check: You are not safe until the PPE is off correctly.

  • Outer Gloves: Remove inside-out. Dispose of as hazardous waste.

  • Goggles: Wipe down with ethanol/isopropanol wipe before removal to prevent dust falling into eyes.

  • Coat: Remove Tyvek coat by rolling it outward (dirty side in).

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption).

Visualized Workflows

Diagram 1: Hierarchy of Controls for 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide

This decision tree illustrates the logical flow of safety controls based on the state of the matter.

SafetyHierarchy Start Start: Handling 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Powder Solution In Solution (Solvent) StateCheck->Solution Dissolved EngControl_Solid Engineering: Powder Hood / Balance Enclosure Solid->EngControl_Solid EngControl_Sol Engineering: Chemical Fume Hood Solution->EngControl_Sol PPE_Solid PPE: N95 + Goggles + Tyvek + Double Nitrile EngControl_Solid->PPE_Solid Action_Solid Action: Anti-static Weighing PPE_Solid->Action_Solid PPE_Sol PPE: Splash Goggles + Double Nitrile (Change on Splash) EngControl_Sol->PPE_Sol Action_Sol Action: Closed System Transfer PPE_Sol->Action_Sol

Caption: Operational logic flow distinguishing controls for solid (inhalation risk) vs. solution (dermal risk) handling.

Diagram 2: Waste Disposal Decision Logic

Proper disposal is critical due to the halogen content (Bromine).

WasteDisposal Waste Chemical Waste Generated HalogenCheck Contains Halogens? (Br, Cl, F, I) Waste->HalogenCheck SolidWaste Solid Waste (Gloves, Weigh Boats) Waste->SolidWaste YesHalo YES: Halogenated Waste Stream HalogenCheck->YesHalo 5-bromo... present NoHalo NO: Non-Halogenated Organic HalogenCheck->NoHalo Only pure solvents TraceContam Trace Contaminated Solids SolidWaste->TraceContam TraceContam->YesHalo Bag & Tag

Caption: Waste stream segregation ensures compliance with EPA/RCRA regulations regarding halogenated organics.

Emergency Response Plan

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact:

    • Blot excess liquid (do not rub, which spreads it).

    • Wash with soap/water for 15 minutes .

    • Monitor for erythema (redness) or rash for 24 hours.

  • Spill Cleanup (Solid):

    • Do NOT dry sweep (creates dust).

    • Cover with wet paper towels (soaked in water or inert oil) to dampen.

    • Scoop into a wide-mouth jar.

    • Clean surface with soap and water.[3]

Disposal Specifications

Because of the Bromine (Br) atom, this compound and its solutions must be segregated into the Halogenated Organic Waste stream.

  • Do not mix with acid waste (potential for HBr gas generation if heated).

  • Do not mix with oxidizers.[4]

  • Labeling: Must explicitly list "Halogenated Organic: 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide."

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.